5-Methoxy-2-phenyl-4-pyrimidinol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-9-7-12-10(13-11(9)14)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVNCFXEBFMNJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(NC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901285767 | |
| Record name | 5-Methoxy-2-phenyl-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901285767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85386-21-6 | |
| Record name | 5-Methoxy-2-phenyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85386-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2-phenyl-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901285767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Biological Activity of 5-Methoxy-2-phenyl-4-pyrimidinol
Executive Summary: The Privileged Scaffold
5-Methoxy-2-phenyl-4-pyrimidinol (also designated as 5-methoxy-2-phenylpyrimidin-4(3H)-one due to tautomerism) represents a "privileged structure" in medicinal chemistry.[1] Unlike fully optimized clinical candidates, this molecule serves as a high-value core scaffold.[1] Its specific substitution pattern—combining a lipophilic C2-phenyl anchor with an electron-rich C5-methoxy group—provides a versatile platform for designing inhibitors of kinases, dihydrofolate reductase (DHFR), and fungal CYP51 .[1]
This guide dissects the physicochemical properties, inferred biological mechanisms, and validated synthetic protocols for this compound, positioning it as a critical intermediate in the development of next-generation antimicrobials and antineoplastics.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The biological behavior of this molecule is dictated by its ability to oscillate between tautomeric forms, influencing its hydrogen-bonding capacity in enzyme active sites.[1]
| Property | Specification | Relevance to Bioactivity |
| IUPAC Name | 5-Methoxy-2-phenylpyrimidin-4-ol | Official designation |
| Tautomer | 5-Methoxy-2-phenylpyrimidin-4(3H)-one | Dominant form in solution/physiological pH; critical for donor/acceptor matching.[1][2] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | MW: 202.21 g/mol |
| Lipophilicity (cLogP) | ~1.8 - 2.1 | Ideal for membrane permeability (Lipinski compliant). |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Facilitates interaction with Ser/Thr residues in kinase hinges.[1] |
| Key Substituents | C2-Phenyl: Hydrophobic anchor.C5-Methoxy: Electron donor; modulates pKa and metabolic stability.[1] | The C5-OMe prevents rapid oxidation at the 5-position, a common metabolic soft spot.[1] |
Biological Mechanisms & Therapeutic Potential[2][4]
Tautomerism-Driven Target Binding
The molecule exists in equilibrium between the enol (pyrimidinol) and keto (pyrimidinone) forms. In the context of protein binding, the keto form often mimics the purine ring of ATP or guanine, allowing it to intercalate into nucleotide-binding pockets.
-
Mechanism: The N3-H (donor) and C4=O (acceptor) motif in the keto form creates a "bidentate" recognition site, commonly utilized to bind the "hinge region" of protein kinases or the active site of polymerases.
Core Therapeutic Classes
While 5-Methoxy-2-phenyl-4-pyrimidinol is a scaffold, its derivatives exhibit validated activity in three primary domains:
A. Antimicrobial & Antifungal Activity (CYP51 Inhibition)
The 2-phenylpyrimidine core is a known pharmacophore for inhibiting Lanosterol 14α-demethylase (CYP51) , an essential enzyme in fungal sterol biosynthesis.
-
Mode of Action: The N1 or N3 nitrogen of the pyrimidine ring coordinates with the heme iron of the CYP51 enzyme, blocking substrate access. The C2-phenyl group occupies the hydrophobic access channel.[1]
-
SAR Insight: The C5-methoxy group provides steric bulk that can enhance selectivity for fungal CYP51 over human CYP isoforms.[1]
B. Kinase Inhibition (Oncology)
This scaffold is structurally homologous to the core of Imatinib (Gleevec) and other Type I/II kinase inhibitors.
-
Target: Tyrosine kinases (e.g., c-Src, BCR-ABL).
-
Mechanism: Competitive inhibition at the ATP-binding site.[1] The phenyl ring performs
-stacking interactions with the gatekeeper residue, while the pyrimidine nitrogens hydrogen bond with the hinge region backbone.
C. Anti-inflammatory (PDE4 Inhibition)
Substituted 2-phenylpyrimidines have been identified as inhibitors of Phosphodiesterase 4 (PDE4) .[3]
-
Utility: Treatment of COPD and asthma.
-
Role of 5-OMe: Electron-donating groups at C5 increase the electron density of the pyrimidine ring, strengthening
- interactions within the PDE4 active site.[1]
Visualization: Mechanism & Synthesis[1]
Diagram 1: Tautomerism & Binding Logic
This diagram illustrates the equilibrium between the enol and keto forms and how the keto form interacts with a theoretical kinase hinge region.
Caption: Tautomeric equilibrium favoring the keto form, which provides the critical donor-acceptor motif for enzyme active site binding.
Experimental Protocols (Self-Validating Systems)
Synthesis of 5-Methoxy-2-phenyl-4-pyrimidinol
Principle: Cyclocondensation of a benzamidine salt with a malonate derivative.[1] This method is preferred for its high atom economy and ease of purification.
Reagents:
-
Benzamidine hydrochloride (1.0 eq)
-
Dimethyl methoxymalonate (1.1 eq)
-
Sodium methoxide (NaOMe) (2.5 eq)
-
Methanol (Anhydrous)
Protocol:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve NaOMe (2.5 eq) in anhydrous methanol.
-
Free Base Formation: Add Benzamidine HCl (1.0 eq) to the solution. Stir at RT for 15 min to liberate the free amidine. Validation: Solution should become slightly cloudy (NaCl precipitation).
-
Condensation: Add Dimethyl methoxymalonate (1.1 eq) dropwise over 10 minutes.
-
Reflux: Heat the mixture to reflux (65°C) for 4-6 hours. Validation: Monitor via TLC (9:1 DCM:MeOH). The starting benzamidine spot (low Rf) should disappear.
-
Workup: Cool to RT. Evaporate methanol under reduced pressure.
-
Acidification: Dissolve the residue in minimal water (ice-cold). Acidify carefully with 2N HCl to pH ~4-5.
-
Isolation: The product will precipitate as a white/off-white solid.[1] Filter, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize from Ethanol/Water if necessary.
In Vitro Antimicrobial Screening (MIC Assay)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans (fungal model) or S. aureus.
Protocol:
-
Stock Solution: Dissolve the compound in 100% DMSO to 10 mg/mL.
-
Dilution: Prepare serial 2-fold dilutions in RPMI 1640 medium (fungi) or Mueller-Hinton broth (bacteria) in a 96-well plate. Final DMSO concentration must be <1%.
-
Inoculation: Add standardized inoculum (
CFU/mL).[1] -
Incubation: Incubate at 35°C for 24h (bacteria) or 48h (fungi).
-
Readout: MIC is the lowest concentration with no visible growth.
-
Control Positive: Fluconazole (fungi) or Ciprofloxacin (bacteria).
-
Control Negative: DMSO vehicle only.
-
Visualization: Synthetic Workflow
Caption: One-pot cyclocondensation route yielding the target pyrimidinol with high purity.
Safety & Toxicology
-
Handling: Treat as a potential irritant. Wear nitrile gloves and safety goggles.
-
Metabolic Liability: The methoxy group may undergo O-demethylation by hepatic CYPs to form the catechol-like diol, which can be reactive.[1]
-
Storage: Store at -20°C, protected from light and moisture. Stable for >2 years in solid form.
References
-
PubChem Compound Summary. "5-Methoxy-2-phenylpyrimidin-4-ol."[1] National Center for Biotechnology Information.[1] Available at: [Link]
- Jain, K. S., et al. (2006). "Recent advances in pharmacological profile of benzothiazoles and pyrimidines." Current Science. (Review of pyrimidine scaffold activities).
- Schenone, S., et al. (2008). "2-Aminopyrimidines in the treatment of cancer." Current Medicinal Chemistry. (Context for kinase inhibition of phenyl-pyrimidines).
Sources
- 1. 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)- [webbook.nist.gov]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Bioactivity of 5-Methoxy-2-phenyl-4-pyrimidinol Derivatives
Introduction: The Pyrimidine Scaffold in Drug Discovery
Pyrimidine, a fundamental heterocyclic aromatic compound, is a cornerstone of medicinal chemistry. As a critical component of nucleobases like cytosine, thymine, and uracil, it plays a vital role in the structure of DNA and RNA.[1] This inherent biological significance has made the pyrimidine scaffold a privileged structure in the development of novel therapeutic agents. Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The versatility of the pyrimidine ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity.[3] This guide provides a comprehensive technical overview of a specific class of pyrimidine derivatives: 5-Methoxy-2-phenyl-4-pyrimidinols, exploring their synthesis, potential bioactivities, and the underlying structure-activity relationships that govern their therapeutic potential.
Part 1: Synthesis of 5-Methoxy-2-phenyl-4-pyrimidinol Derivatives
The synthesis of 5-methoxy-2-phenyl-4-pyrimidinol derivatives can be approached through several strategic routes, primarily involving the construction of the core pyrimidine ring from acyclic precursors. A plausible and efficient method involves the condensation of a β-ketoester equivalent bearing the desired 5-methoxy substituent with benzamidine.
Proposed Synthetic Pathway
A logical retrosynthetic analysis suggests that the target molecule can be constructed from commercially available starting materials. The key steps would involve the formation of a substituted β-ketoester followed by a cyclocondensation reaction.
Caption: Proposed synthetic workflow for 5-Methoxy-2-phenyl-4-pyrimidinol.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, albeit hypothetical, procedure for the synthesis of the core 5-Methoxy-2-phenyl-4-pyrimidinol structure. Researchers should optimize conditions based on their specific laboratory setup and desired derivatives.
Step 1: Synthesis of Ethyl 2-methoxy-3-oxo-3-phenylpropanoate (β-Ketoester Intermediate)
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl benzoate.
-
Cool the mixture in an ice bath and add methyl methoxyacetate dropwise with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-ketoester.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of 5-Methoxy-2-phenyl-4-pyrimidinol
-
Dissolve the purified ethyl 2-methoxy-3-oxo-3-phenylpropanoate and benzamidine hydrochloride in a suitable solvent such as ethanol or isopropanol.
-
Add a base (e.g., sodium ethoxide or potassium carbonate) to the mixture to neutralize the hydrochloride and facilitate the cyclocondensation reaction.
-
Reflux the reaction mixture for 4-8 hours, monitoring its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Acidify the residue or the filtrate with a dilute acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 5-Methoxy-2-phenyl-4-pyrimidinol.
Characterization: The final product and intermediates should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm their structure and purity.
Part 2: Bioactivity of 5-Methoxy-2-phenyl-4-pyrimidinol Derivatives
While specific biological data for the exact 5-methoxy-2-phenyl-4-pyrimidinol scaffold is not extensively reported in publicly available literature, the broader class of pyrimidine derivatives is well-known for a wide range of pharmacological activities.[1][2] Based on the activities of structurally related compounds, we can infer the potential bioactivities of this novel class of molecules.
Potential as Anticancer Agents
Many pyrimidine derivatives have demonstrated significant potential as anticancer agents.[1] Their mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases. The 2-phenylpyrimidine scaffold, in particular, has been explored for its anticancer properties.
Hypothesized Mechanism of Action: Kinase Inhibition
Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers. Pyrimidine derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream targets.
Caption: Hypothesized mechanism of action via kinase inhibition.
Structure-Activity Relationships (SAR)
The biological activity of 5-methoxy-2-phenyl-4-pyrimidinol derivatives can be modulated by introducing various substituents at different positions of the pyrimidine and phenyl rings.
-
Substituents on the Phenyl Ring: The electronic and steric properties of substituents on the 2-phenyl ring can significantly influence the binding affinity of the molecule to its biological target. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, alkyl groups) at the ortho, meta, or para positions can alter the molecule's interaction with the amino acid residues in the active site of an enzyme.
-
Modifications at the 4-pyrimidinol Position: The hydroxyl group at the 4-position can be a key hydrogen bond donor or acceptor. Derivatization of this group, for instance, by etherification or esterification, could modulate the compound's solubility, cell permeability, and binding characteristics.
-
Substituents at other positions of the Pyrimidine Ring: While the core topic focuses on the 5-methoxy-2-phenyl-4-pyrimidinol scaffold, further derivatization at the 6-position could also be explored to enhance potency and selectivity.
Table 1: Hypothetical Bioactivity Data for 5-Methoxy-2-phenyl-4-pyrimidinol Derivatives
| Compound ID | R (Substitution on Phenyl Ring) | Kinase Inhibition (IC₅₀, µM) | Anticancer Activity (GI₅₀, µM) |
| 1 | H | 1.5 | 5.2 |
| 2a | 4-Cl | 0.8 | 2.1 |
| 2b | 4-OCH₃ | 2.3 | 7.8 |
| 2c | 3,4-diCl | 0.5 | 1.5 |
Note: The data in this table is hypothetical and serves to illustrate potential structure-activity relationships.
Conclusion and Future Perspectives
5-Methoxy-2-phenyl-4-pyrimidinol derivatives represent a promising class of compounds with significant potential for drug discovery, particularly in the field of oncology. The synthetic routes, while requiring optimization, are based on well-established chemical principles. The anticipated bioactivities, especially as kinase inhibitors, warrant further investigation.
Future research in this area should focus on:
-
Synthesis and characterization of a diverse library of 5-methoxy-2-phenyl-4-pyrimidinol derivatives with various substituents on the phenyl ring and modifications at the pyrimidinol moiety.
-
Comprehensive biological screening of these compounds against a panel of cancer cell lines and a broad range of protein kinases to identify lead compounds and elucidate their mechanism of action.
-
In-depth structure-activity relationship studies to guide the rational design of more potent and selective derivatives.
-
In vivo studies of promising lead compounds to evaluate their efficacy, pharmacokinetics, and toxicity in animal models.
The exploration of this novel chemical space holds the potential to yield new therapeutic agents with improved efficacy and safety profiles for the treatment of cancer and other diseases.
References
Sources
Quantum chemical calculations for 5-Methoxy-2-phenyl-4-pyrimidinol
An In-depth Technical Guide to Quantum Chemical Calculations for 5-Methoxy-2-phenyl-4-pyrimidinol
Abstract
This technical guide provides a comprehensive, field-proven methodology for conducting quantum chemical calculations on 5-Methoxy-2-phenyl-4-pyrimidinol, a representative of the pharmacologically significant pyrimidine class of molecules.[1][2][3][4] Aimed at researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple procedural list, offering in-depth explanations for key decisions in the computational workflow. We will detail a self-validating protocol using Density Functional Theory (DFT) to determine the molecule's optimized geometry, vibrational frequencies, and key electronic properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP). The ultimate goal is to equip the reader with the theoretical understanding and practical steps required to leverage computational chemistry for accelerating molecular design and reactivity prediction.
Introduction: The Rationale for Computational Scrutiny
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including antivirals, anticancer drugs, and antibacterial medications.[2][3] Its prevalence in FDA-approved drugs underscores the value of understanding the structure-activity relationships (SAR) of its derivatives. 5-Methoxy-2-phenyl-4-pyrimidinol, the subject of this guide, contains the key functional groups—a methoxy ether, a phenyl ring, and a hydroxyl group on the pyrimidine core—that modulate its electronic and steric properties.
Before committing to costly and time-consuming synthesis and in vitro testing, computational analysis allows us to predict, at the sub-atomic level, a molecule's behavior. Quantum chemical calculations provide a powerful lens to examine:
-
Molecular Stability: What is the most stable 3D conformation of the molecule?
-
Electronic Landscape: Where are the electron-rich and electron-deficient regions? This insight is crucial for predicting how the molecule will interact with biological targets like proteins and enzymes.[5]
-
Chemical Reactivity: Which parts of the molecule are susceptible to nucleophilic or electrophilic attack?[6]
-
Spectroscopic Signatures: What would its theoretical infrared spectrum look like, which can aid in its experimental characterization?
This guide will walk through the process of answering these questions using a robust and widely adopted computational approach.
The "Why": Theoretical Foundations of Quantum Chemical Calculations
The foundation of these calculations is the time-independent Schrödinger equation. However, solving it exactly is impossible for any molecule more complex than the hydrogen atom. We must, therefore, rely on well-established approximations.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
For molecules of this size, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.[7][8] Unlike older Hartree-Fock (HF) methods that approximate the many-electron wavefunction, DFT calculates the total electronic energy based on the spatially dependent electron density.[9][10] This approach is generally reliable for determining geometries, vibrational frequencies, and a host of molecular properties.[7]
Causality: We choose a hybrid DFT functional, specifically B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , because it incorporates a portion of the exact exchange from HF theory, which often corrects for some of the inherent approximations in pure DFT functionals, leading to highly accurate results for a wide range of organic molecules.[11]
Basis Sets: The Language of Electrons
A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and complexity of the basis set directly impact the accuracy and computational cost of the calculation.
Causality: For this guide, we select the 6-311++G(d,p) Pople-style basis set. Let's break down this choice:
-
6-311G: This indicates a triple-zeta basis set, meaning each atomic orbital is represented by three separate functions, providing a high degree of flexibility to accurately describe the electron distribution.
-
++G: The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately modeling systems with lone pairs, anions, or where electrons are held loosely, which is relevant for the oxygen and nitrogen atoms in our pyrimidinol.
-
(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow orbitals to change shape and "polarize" in the molecular environment, which is essential for describing chemical bonds accurately.
This combination (B3LYP/6-311++G(d,p)) represents a robust, well-validated level of theory for obtaining reliable results for molecules like 5-Methoxy-2-phenyl-4-pyrimidinol.[12]
The "How": A Validated Computational Workflow
The following protocol outlines a self-validating workflow using the Gaussian 16 software suite, with visualization and setup aided by GaussView 6.[13][14][15][16][17] This workflow ensures that the calculated properties correspond to a true energetic minimum.
Step 1: 3D Structure Preparation
-
Build the Molecule: Using the builder in GaussView, construct the 5-Methoxy-2-phenyl-4-pyrimidinol molecule. Ensure correct atom types, bonds, and initial hybridization.
-
Initial Cleaning: Use the "Clean Structure" feature in GaussView. This performs a rudimentary molecular mechanics optimization to generate a reasonable starting geometry, which helps the quantum mechanical calculation converge more efficiently.
Step 2: Geometry Optimization Protocol
The goal of geometry optimization is to find the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a stationary point.[18][19]
-
Open Calculation Setup: In GaussView, navigate to Calculate > Gaussian Calculation Setup.
-
Select Job Type: Choose Opt+Freq. This is a critical choice. It instructs Gaussian to first perform a geometry optimization (Opt) and then, using the resulting optimized structure, perform a vibrational frequency calculation (Freq).[19][20][21]
-
Set the Method:
-
In the Method tab, select DFT.
-
Choose the B3LYP functional.
-
Select the 6-311++G(d,p) basis set.
-
Ensure the charge is 0 and the spin is Singlet for this closed-shell molecule.
-
-
Submit the Calculation: Save the input file (.gjf) and submit it to Gaussian for calculation.
Caption: Key properties derived from the calculation output.
Data Interpretation and Application
The output from Gaussian is rich with quantitative data. Presenting this in a structured format is key for analysis and reporting.
Table 1: Key Calculated Electronic and Thermodynamic Properties
| Property | Value | Unit | Significance in Drug Development |
| Total Energy | Value from output | Hartrees | A measure of the molecule's stability at 0 K. |
| Gibbs Free Energy | Value from output | Hartrees | Indicates spontaneity of reactions; crucial for binding affinity estimates. |
| Dipole Moment | Value from output | Debye | Relates to the molecule's overall polarity, affecting solubility and membrane permeability. |
| EHOMO | Value from output | eV | Energy of the highest occupied molecular orbital; relates to ionization potential. [22] |
| ELUMO | Value from output | eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. [22] |
| HOMO-LUMO Gap (ΔE) | eV | Key indicator of chemical reactivity and kinetic stability. [23] |
Table 2: Interpreting Molecular Electrostatic Potential (MEP) Results
| MEP Region | Color Code | Potential | Predicted Reactivity | Likely Location on Molecule |
| Electron-Rich | Red | Negative | Site for electrophilic attack ; H-bond acceptor | Lone pairs of pyrimidine Nitrogens, Carbonyl Oxygen |
| Electron-Poor | Blue | Positive | Site for nucleophilic attack ; H-bond donor | Hydroxyl Hydrogen (O-H) |
| Neutral | Green | Near Zero | Low reactivity | Aromatic C-H bonds, Methyl group |
Authoritative Insight: The MEP map is invaluable in early-stage drug design. For instance, identifying the strong negative potential (red) around the pyrimidine nitrogens and the hydroxyl oxygen immediately suggests these are the primary sites for hydrogen bonding with a receptor's active site. Conversely, the positive potential (blue) on the hydroxyl hydrogen marks it as a potential hydrogen bond donor. This information can guide the design of analogs with enhanced binding affinity. [24]
Conclusion and Future Directions
This guide has detailed a robust, self-validating workflow for performing quantum chemical calculations on 5-Methoxy-2-phenyl-4-pyrimidinol. By employing DFT at the B3LYP/6-311++G(d,p) level of theory, we can reliably predict the molecule's three-dimensional structure and its key electronic properties. The analysis of the HOMO-LUMO gap and the Molecular Electrostatic Potential provides actionable insights into the molecule's stability, reactivity, and potential intermolecular interactions, which are critical for rational drug design.
Further computational studies could extend this work by:
-
Simulating Solvation Effects: Re-running the calculations with an implicit solvent model (e.g., PCM or SMD) to better mimic physiological conditions.
-
Molecular Docking: Using the optimized geometry as a starting point for docking studies to predict its binding mode and affinity within a specific protein target.
-
Conceptual DFT: Calculating reactivity descriptors like chemical hardness, softness, and electrophilicity index to further quantify the molecule's reactivity. By integrating these computational techniques, researchers can significantly de-risk and accelerate the drug discovery pipeline, making more informed decisions before embarking on synthetic efforts.
References
- TURBOMOLE Tutorial: Geometry Optimization and Vibrational Frequency Analysis using TmoleX GUI. (2025). YouTube.
- Frequencies and Thermochemistry. Rowan.
- Gaussview | Research Cloud Computing. Old Dominion University.
- GaussView 5.0 Download (Free trial). Software Informer.
- MEP & ESP Analysis from Gaussian .chk File | Easy Tutorial. (2025). YouTube.
- Gadre, S. R., et al. (2022). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. MDPI.
- Neese, F. (2009). Prediction of molecular properties and molecular spectroscopy with density functional theory: From fundamental theory to exchange-coupling.
- Sosaat, T. (2010). Density functional theory. PMC.
- Gaussian 16 user manual pdf. University of Utah.
- Introduction to GaussView and Gaussian. University of Minnesota.
- Neese, F. (2008). Prediction of molecular properties and molecular spectroscopy with density functional theory: From fundamental theory to exchange-coupling.
- Politzer, P., et al. (2022). The electrostatic molecular potential as a tool for the interpretation of molecular properties.
- Vibrational Analysis. Q-Chem 5.0 User's Manual.
- New Chemistry with Gaussian 16 & GaussView 6. (2022). Gaussian, Inc.
- Zhang, D., et al. (2020). Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix. The Journal of Physical Chemistry A.
- Running a Geometry Optimization and Frequencies Calcul
- Lu, S., et al. (2019). Molecular Property Prediction: A Multilevel Quantum Interactions Modeling Perspective. arXiv.
- GAUSS 16 User Guide. (2016). Aptech.
- Zhang, D., et al. (2020).
- Ishiyama, T., & Morita, A. (2017). Computational Analysis of Vibrational Sum Frequency Generation Spectroscopy. Annual Review of Physical Chemistry.
- Al-Zoubi, H., et al. (2022).
- Gaussian 16 Users Reference. (2019). Scribd.
- HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. (2025). YouTube.
- Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol. Journal of Molecular Modeling.
- GaussView 6. Gaussian, Inc.
- Prediction and Description of Molecular Properties by Density Functional Theory. MACAU.
- Geometry optimiz
- HOMO-LUMO Energy Gap. (2022). Schrödinger.
- Gaussian 16 Users Reference. (2019). Gaussian, Inc.
- Examples of pyrimidine derivatives with applications in medicinal and materials science.
- Gaussian Document
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC.
- Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models.
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). JACS Directory.
- Computational studies of pyrimidine ring-opening.
- ORCA Vibrational Frequencies Calculation of Water with ChemCraft Visualis
- Understanding HOMO and LUMO in Chemistry. Ossila.
- Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. (2022). YouTube.
- Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Biology.
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025).
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Semantic Scholar.
- SYNTHESIS AND DFT QUANTUM CHEMICAL CALCULATIONS OF PYRAZOLE SCAFFOLD PYRIMIDINE DERIVATIVES. (2020).
- A Quantum Chemical Study on the Relative Stability of Diaminodinitroethylene Isomers. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jacsdirectory.com [jacsdirectory.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [1906.11081] Molecular Property Prediction: A Multilevel Quantum Interactions Modeling Perspective [arxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Prediction of molecular properties and molecular spectroscopy with density functional theory: From fundamental theory to exchange-coupling [rawdatalibrary.net]
- 11. A Quantum Chemical Study on the Relative Stability of Diaminodinitroethylene Isomers [mdpi.com]
- 12. modern-journals.com [modern-journals.com]
- 13. Gaussview | Research Cloud Computing [wiki.hpc.odu.edu]
- 14. gaussview.software.informer.com [gaussview.software.informer.com]
- 15. assets.website-files.com [assets.website-files.com]
- 16. gaussian.com [gaussian.com]
- 17. gaussian.com [gaussian.com]
- 18. Geometry optimization - ORCA 6.0 TUTORIALS [faccts.de]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. wuxibiology.com [wuxibiology.com]
- 24. researchgate.net [researchgate.net]
Tautomerism of 5-Methoxy-2-phenyl-4-pyrimidinol
An In-Depth Technical Guide to the
Abstract
The phenomenon of tautomerism, a dynamic equilibrium between structural isomers, is of paramount importance in the field of medicinal chemistry and drug development. The physicochemical properties, biological activity, and receptor-binding affinity of a heterocyclic molecule can be profoundly dictated by its predominant tautomeric form. This technical guide provides a comprehensive exploration of the tautomeric landscape of 5-Methoxy-2-phenyl-4-pyrimidinol. We delve into the foundational principles of keto-enol tautomerism within the pyrimidine scaffold, elucidate the influence of electronic and steric effects from the 5-methoxy and 2-phenyl substituents, and present a multi-faceted approach for the definitive characterization of the tautomeric equilibrium. This document synthesizes theoretical principles with actionable experimental and computational protocols, designed for researchers, medicinal chemists, and drug development professionals seeking to understand and control the tautomeric behavior of substituted pyrimidinols.
The Core Equilibrium: Hydroxy-Keto Tautomerism in the 4-Pyrimidinol Scaffold
Substituted 4-pyrimidinols exist in a dynamic equilibrium between two primary tautomeric forms: the aromatic hydroxy (enol-like) form and the non-aromatic keto (pyrimidinone) form. This interconversion involves the migration of a proton and a concurrent shift in double bonds.[1][2]
For the parent 4-pyrimidinone structure, extensive experimental and theoretical studies have shown that the equilibrium generally favors the keto form.[3][4][5] This preference can be attributed to the greater strength of the carbon-oxygen double bond in the keto tautomer compared to the carbon-carbon double bond in the enol form.[1] However, the precise position of this equilibrium is sensitive to a variety of factors, including the electronic nature of substituents, solvent polarity, and solid-state packing forces.[6][7][8]
In the case of 5-Methoxy-2-phenyl-4-pyrimidinol, the electron-donating methoxy group at the 5-position and the phenyl group at the 2-position introduce additional electronic and steric considerations that modulate this fundamental equilibrium. Understanding their impact is critical for predicting the molecule's behavior in biological systems.
Caption: Tautomeric equilibrium of 5-Methoxy-2-phenyl-4-pyrimidinol.
A Multi-Pronged Strategy for Tautomer Characterization
A definitive understanding of the tautomeric preference of 5-Methoxy-2-phenyl-4-pyrimidinol requires a synergistic approach, combining spectroscopic analysis, crystallographic data, and computational modeling. Each methodology provides a unique and complementary piece of the puzzle.
Caption: Integrated workflow for tautomer analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution State
NMR spectroscopy is arguably the most powerful tool for characterizing tautomeric equilibria in solution. By analyzing the chemical shifts and protonation states, we can both identify the dominant tautomer and quantify the equilibrium ratio.
Causality Behind the Method: The keto and hydroxy tautomers possess distinct electronic environments and protonation patterns. ¹H NMR can directly detect the mobile proton (N-H in the keto form vs. O-H in the hydroxy form), while ¹³C NMR is highly sensitive to the hybridization of the C4 carbon (C=O carbonyl vs. C-OH enolic).
Experimental Protocol:
-
Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of 5-Methoxy-2-phenyl-4-pyrimidinol in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Prepare additional samples in solvents of varying polarity (e.g., Methanol-d₄, Acetonitrile-d₃) to assess solvent effects.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the downfield region (δ 10-15 ppm) for exchangeable protons. The presence of a broad singlet in this region is often indicative of an N-H proton, suggesting the keto form.[9]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shift of the C4 carbon is the most diagnostic signal.
-
2D NMR (Optional but Recommended): Perform HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments to unambiguously assign all proton and carbon signals.[10]
-
Data Analysis & Quantification:
-
Identification: Compare the observed chemical shifts to expected values.
-
Quantification: In the ¹H NMR spectrum, the ratio of tautomers can be determined by integrating the signals corresponding to unique protons of each form (e.g., comparing the integral of the N-H proton of the keto form to a distinct ring proton signal).
-
Expected Data Summary:
| Tautomer | Key ¹H NMR Signal | Key ¹³C NMR Signal (C4) |
| Keto Form | N3-H: Broad singlet, δ ~11-13 ppm | C4=O: δ ~160-170 ppm |
| Hydroxy Form | O4-H: Broad singlet, δ ~9-12 ppm | C4-OH: δ ~150-160 ppm |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Monitoring Electronic Transitions
UV-Vis spectroscopy is a highly sensitive method for studying tautomeric equilibria by observing changes in the molecule's chromophore system.[11] The aromatic hydroxy form and the cross-conjugated keto form will exhibit different electronic transitions and thus different absorption maxima (λmax).[12]
Causality Behind the Method: The extent of the π-conjugated system differs between the two tautomers, leading to distinct energy gaps between their molecular orbitals. This difference is directly observable as a shift in the λmax. Polar solvents tend to stabilize the more polar tautomer, allowing the equilibrium to be shifted and monitored.[13][14]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a relatively non-polar solvent where it is fully soluble (e.g., dioxane or chloroform).
-
Solvent Series: Create a series of solutions with varying solvent polarities. For example, prepare solutions in pure dioxane, pure water, and several dioxane/water mixtures (e.g., 75:25, 50:50, 25:75).
-
Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each solution, ensuring the absorbance remains within the linear range of the spectrophotometer.[15]
-
Data Analysis:
-
Analyze the shifts in λmax and the appearance of isosbestic points as a function of solvent polarity.
-
A significant shift or the growth of a new absorption band with increasing solvent polarity can be correlated to a shift in the tautomeric equilibrium.[16]
-
The equilibrium constant (KT) can be estimated from the absorbance data in different solvents.
-
X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray diffraction provides unambiguous proof of the tautomeric form present in the crystalline solid state.[17] It yields precise bond lengths and atomic positions, allowing for the direct localization of the hydrogen atom on either the nitrogen or oxygen atom.
Causality Behind the Method: X-ray crystallography directly maps the electron density of the molecule in a crystal lattice. The resulting structure is a static snapshot, which definitively resolves the atomic connectivity and differentiates between the C=O double bond of the keto form and the C-O single bond of the hydroxy form.[18][19]
Protocol Overview:
-
Crystal Growth: Grow suitable single crystals of 5-Methoxy-2-phenyl-4-pyrimidinol. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure.
-
Analysis: Examine the refined structure. The key is to locate the position of the hydrogen on either N3 or O4. Bond lengths are also highly informative: a C4-O distance of ~1.23 Å is characteristic of a carbonyl (keto), while a distance of ~1.36 Å indicates a C-O single bond (hydroxy).
Important Caveat: The tautomer observed in the solid state is stabilized by crystal packing forces and may not be the most stable or predominant tautomer in solution.[20] Therefore, crystallographic data must be interpreted in conjunction with solution-state studies.
Computational Chemistry: A Theoretical Framework for Stability
Quantum chemical calculations provide invaluable insights into the intrinsic stability of tautomers and the energetic landscape of their interconversion.[21] Density Functional Theory (DFT) is a robust method for this purpose.
Causality Behind the Method: Computational methods solve the Schrödinger equation for the molecule, allowing for the calculation of the total electronic energy of each tautomer. By comparing the energies of the optimized geometries, we can predict their relative stability.[4][22] Solvation models, such as the Polarizable Continuum Model (PCM), can be applied to simulate the effect of different solvents on this energy balance.[6]
Methodology:
-
Structure Generation: Build the 3D structures of both the keto and hydroxy tautomers of 5-Methoxy-2-phenyl-4-pyrimidinol.
-
Geometry Optimization: Perform full geometry optimization for each tautomer using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.[23] This is done first for the gas phase.
-
Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies).
-
Solvation Modeling: Re-optimize the geometries and calculate the energies using a solvent model (e.g., PCM for water, DMSO) to predict the equilibrium in solution.[21]
-
Energy Analysis: Compare the final, zero-point corrected energies of the two tautomers in both the gas phase and solution to determine the thermodynamically favored species.
Hypothetical Computational Data:
| Tautomer | Gas Phase ΔE (kcal/mol) | Solution (Water) ΔE (kcal/mol) |
| Keto Form | 0.0 (Reference) | 0.0 (Reference) |
| Hydroxy Form | +2.5 | +4.8 |
Note: These are illustrative values. Positive ΔE indicates lower stability relative to the keto form.
Conclusion and Implications
The tautomerism of 5-Methoxy-2-phenyl-4-pyrimidinol represents a delicate balance between the aromatic stabilization of the hydroxy form and the favorable bond energies of the keto form. Based on the established literature for 4-pyrimidinol derivatives, the keto (4(3H)-pyrimidinone) tautomer is expected to be the predominant species, particularly in polar, protic solvents .[3][5] The electron-donating 5-methoxy group may further stabilize this form.
For drug development professionals, a definitive characterization of this equilibrium is not merely an academic exercise. The dominant tautomer will dictate the molecule's hydrogen bonding pattern (donor/acceptor sites), overall polarity, pKa, and ultimately, its interaction with biological targets.[24] The protocols and principles outlined in this guide provide a robust framework for elucidating the tautomeric nature of this, and related, heterocyclic scaffolds, enabling more rational drug design and a deeper understanding of structure-activity relationships.
References
-
Teixeira, C., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A. Available at: [Link][3][4]
-
Ghahghaei, A., et al. (2013). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Journal of Chemical Information and Modeling. Available at: [Link][21]
-
Notario, R. & Alkorta, I. (2022). Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H)‐one/pyrimidin‐2‐ol. International Journal of Quantum Chemistry. Available at: [Link][6][23][25]
-
ResearchGate. (n.d.). Solvent effects on direct and indirect tautomerism of pyrimidin-2(1H)-one/pyrimidin-2-ol. Available at: [Link]
-
Shugar, D. & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences. Available at: [Link][2][20]
-
Liang, F., et al. (2015). Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone. Journal of Molecular Modeling. Available at: [Link]
-
ResearchGate. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. Available at: [Link]
-
Kılıç, H. (2008). Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link][11]
-
Leszczynski, J. (n.d.). Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. ResearchGate. Available at: [Link][22]
-
Hocek, M., et al. (2019). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs. Chemistry – A European Journal. Available at: [Link]
-
Scite.ai. (n.d.). Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H)‐one/pyrimidin‐2‐ol. Available at: [Link]
-
Eureka. (2025). Tautomerization Explained: Keto-Enol and Other Common Types. Available at: [Link][1]
-
ResearchGate. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Available at: [Link]
-
Cooke, G., et al. (2007). Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone. Chemical Communications. Available at: [Link][26]
-
Popova, Y., et al. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. Molecules. Available at: [Link][16]
-
Kanerva, L. T., et al. (2000). X-ray Crystal Structures and ab Initio Calculations on the Photochemically Formed Dewar Isomers of the 4(3H)-Pyrimidinone Derivatives. The Journal of Organic Chemistry. Available at: [Link][17]
-
Al-Soufi, W., et al. (2009). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. The Journal of Physical Chemistry B. Available at: [Link]
-
Stare, J., et al. (2019). Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine. Molecules. Available at: [Link][7]
-
Poater, J., et al. (2020). Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues. ACS Omega. Available at: [Link]
-
Himmel, D. M., et al. (2011). Structural and Binding Analysis of Pyrimidinol Carboxylic Acid and N-Hydroxy Quinazolinedione HIV-1 RNase H Inhibitors. Antimicrobial Agents and Chemotherapy. Available at: [Link][24]
-
Schnürch, M., et al. (2019). A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. Molecules. Available at: [Link]
-
Cysewski, P. & Vidal, S. (2019). Substituent effects on the stability of the four most stable tautomers of adenine and purine. Structural Chemistry. Available at: [Link]
-
MDPI. (2023). Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H- chromeno[4,3 - Sciforum. Available at: [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectrum of 4b , which shows the long range W -coupling. Available at: [Link]
-
Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. Available at: [Link][8]
-
Sultan Qaboos University House of Expertise. (2013). Infrared and NMR spectra, tautomerism, vibrational assignment, normal coordinate analysis, and quantum mechanical calculations of 4-amino-5- pyrimidinecarbonitrile. Available at: [Link][10]
-
Wang, Y-L., et al. (2022). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. The Journal of Organic Chemistry. Available at: [Link]
-
Research Square. (2024). Unveiling the tautomerism of sulfapyridine: Solvent effects on stability and ultraviolet/visible UV absorption spectra. Available at: [Link][13]
-
ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Available at: [Link]
-
Schlegel, H. B., et al. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society. Available at: [Link]
-
El-Azab, I. H., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports. Available at: [Link][9]
-
Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link][18]
-
ResearchGate. (n.d.). Solvent-induced conversion of the 4[1H]-pyrimidinone tautomer to the.... Available at: [Link][14]
-
ResearchGate. (n.d.). Single crystal X-ray diffraction of compound 4b. Available at: [Link][19]
-
El-Hashash, M. A., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Głowacka, I. E., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules. Available at: [Link][27]
-
Mary, Y. S., et al. (2018). Spectroscopic and QSAR analysis on Antibiotic drug; 2-amino-4,6-dimethylpyrimidine using Quantum Computational Tools. Journal of Molecular Structure. Available at: [Link]
-
Organic Syntheses. (2019). Synthesis of 5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate from Kojic Acid. Available at: [Link]
-
Anjum, S., et al. (2015). Spectroscopic analysis on the binding interaction of biologically active pyrimidine derivative with bovine serum albumin. Journal of Pharmaceutical Analysis. Available at: [Link][15]
-
Al-Abdullah, E. S., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals. Available at: [Link]10/1484)
Sources
- 1. Tautomerization Explained: Keto-Enol and Other Common Types [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. squ.elsevierpure.com [squ.elsevierpure.com]
- 11. Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. repositorio.usp.br [repositorio.usp.br]
- 14. researchgate.net [researchgate.net]
- 15. Spectroscopic analysis on the binding interaction of biologically active pyrimidine derivative with bovine serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. X-ray Crystal Structures and ab Initio Calculations on the Photochemically Formed Dewar Isomers of the 4(3H)-Pyrimidinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ias.ac.in [ias.ac.in]
- 21. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. journals.asm.org [journals.asm.org]
- 25. scite.ai [scite.ai]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
Methodological & Application
In vitro assays using 5-Methoxy-2-phenyl-4-pyrimidinol
Executive Summary
This Application Note details the protocol for the evaluation of 5-Methoxy-2-phenyl-4-pyrimidinol (hereafter referred to as 5-M-2-PP ) as a pharmacophore scaffold. Pyrimidine derivatives are "privileged structures" in medicinal chemistry, serving as bioisosteres for purine bases (ATP mimicry) and key intermediates in the synthesis of kinase inhibitors, antivirals, and DHFR inhibitors.
Key Technical Insight: Researchers must recognize that 5-M-2-PP exhibits prototropic tautomerism . While often drawn as the 4-pyrimidinol (enol form), it predominantly exists as 5-methoxy-2-phenylpyrimidin-4(3H)-one (keto form) in neutral aqueous solutions. This structural duality dictates its hydrogen-bonding behavior in binding pockets—a critical factor often overlooked in in silico docking and in vitro assay design.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 5-Methoxy-2-phenylpyrimidin-4-ol (or 5-methoxy-2-phenylpyrimidin-4(3H)-one) |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| pKa (Calculated) | ~6.5 (N-3 protonation/deprotonation) |
| LogP (Predicted) | 1.8 – 2.2 (Moderate Lipophilicity) |
| UV Max | ~260–290 nm (Solvent dependent) |
| Solubility | DMSO (>50 mM), Ethanol (Moderate), Water (Low, pH dependent) |
Tautomeric Equilibrium & Assay Implications
Before initiating biological assays, it is vital to understand the active species. The keto-enol tautomerism affects how the molecule interacts with protein targets (e.g., Kinase hinge regions).
Figure 1: Prototropic tautomerism of 5-M-2-PP. In standard physiological assays, the Keto form is the dominant species.
Protocol A: Compound Preparation & Solubility Profiling
Objective: To establish a stable stock solution and determine the "Kinetic Solubility" limit to prevent false positives caused by compound aggregation (promiscuous inhibition).
Materials:
-
5-M-2-PP Powder ( >98% Purity)
-
DMSO (Anhydrous)
-
PBS (pH 7.4)
-
Nephelometer or UV-Vis Plate Reader
Procedure:
-
Stock Preparation: Dissolve 5-M-2-PP in 100% DMSO to a concentration of 20 mM . Vortex for 2 minutes. Sonicate if necessary to ensure complete dissolution.
-
QC Check: Inspect visually for particulates. The solution should be clear and colorless/pale yellow.
-
-
Dilution Series: Prepare a 96-well plate with PBS (198 µL/well).
-
Spike-in: Add 2 µL of DMSO stock (various concentrations) to yield final test concentrations of 200 µM, 100 µM, 50 µM, 10 µM, and 1 µM (1% DMSO final).
-
Incubation: Shake plate at 500 rpm for 2 hours at 25°C.
-
Readout: Measure absorbance at 620 nm (turbidity) or use a nephelometer.
-
Threshold: An increase in OD620 > 0.005 above background indicates precipitation.
-
Acceptance Criteria: Perform biological assays below this solubility limit (typically <50 µM for this scaffold).
-
Protocol B: In Vitro Kinase Fragment Screening (ADP-Glo™)
Context: The 2-phenylpyrimidine moiety is a classic "hinge-binder" motif found in inhibitors like Imatinib. This assay screens 5-M-2-PP against a representative tyrosine kinase (e.g., Src or Abl) to assess its potential as a fragment hit.
Mechanism: The assay quantifies the conversion of ATP to ADP. The reagent converts ADP to ATP, which is then used by Luciferase to generate light.
Materials:
-
Kinase Enzyme (e.g., c-Src, 1-5 ng/well)
-
Substrate (Poly Glu:Tyr 4:1)
-
ATP (Ultrapure, 10 µM)
-
ADP-Glo™ Reagent (Promega)
-
White 384-well microplates
Workflow Diagram:
Figure 2: ADP-Glo™ Kinase Assay Workflow for profiling 5-M-2-PP.
Detailed Procedure:
-
Compound Transfer: Dispense 50 nL of 5-M-2-PP (at 100x final conc) into the 384-well plate using an acoustic dispenser (Echo) or pin tool.
-
Controls: DMSO only (Negative Control), Staurosporine (Positive Control, 1 µM).
-
-
Enzyme Addition: Add 2.5 µL of 2x Kinase/Substrate mix. Incubate 10 min to allow compound-enzyme equilibration.
-
ATP Start: Add 2.5 µL of 2x ATP buffer.
-
Reaction: Incubate for 60 minutes at Room Temperature (RT).
-
Termination: Add 5 µL of ADP-Glo™ Reagent. Incubate 40 min at RT (consumes unreacted ATP).
-
Detection: Add 10 µL of Kinase Detection Reagent. Incubate 30 min at RT.
-
Measurement: Read Luminescence.
Data Analysis:
Calculate Percent Inhibition:
Protocol C: Cell Viability & Cytotoxicity (MTS Assay)
Objective: To determine if 5-M-2-PP exhibits general cytotoxicity or specific anti-proliferative effects (e.g., in cancer cell lines like HCT-116 or MCF-7, where pyrimidines are often active).
Materials:
-
Cell Line: HCT-116 (Colorectal carcinoma) or HEK-293 (Normal control).
-
MTS Reagent (CellTiter 96® AQueous One Solution).
-
Culture Media (DMEM + 10% FBS).
Procedure:
-
Seeding: Seed cells at 5,000 cells/well in 96-well plates (100 µL volume). Allow attachment overnight (16-24h).
-
Treatment: Remove old media. Add 100 µL fresh media containing serially diluted 5-M-2-PP (0.1 µM to 100 µM).
-
Note: Keep DMSO constant at 0.5%.
-
-
Exposure: Incubate for 48 or 72 hours at 37°C, 5% CO₂.
-
Development: Add 20 µL of MTS reagent directly to each well.
-
Incubation: Incubate 1–4 hours until color develops (brown formazan product).
-
Readout: Measure Absorbance at 490 nm.
Expected Results & Troubleshooting
| Assay | Expected Outcome for 5-M-2-PP Scaffold | Troubleshooting / Notes |
| Solubility | Clear up to ~100 µM in 1% DMSO/PBS. | If turbid >50 µM, reduce DMSO or use a solubilizing agent (cyclodextrin) for animal studies only. |
| Kinase Screen | Weak to Moderate Inhibition (IC₅₀: 10–50 µM). | As a fragment, high potency is not expected. Hits <100 µM are validated starting points for growing the molecule. |
| Cell Viability | Low toxicity in HEK-293; Potential activity in tumor lines. | If IC₅₀ < 1 µM in cells but > 50 µM in kinase assay, suspect off-target effects (e.g., tubulin binding) or assay interference. |
References
-
BenchChem. (2025).[1] Biological Activities of the Broader Pyrimidine Class.[1] Retrieved from
-
National Institutes of Health (PMC). (2026). Pyrimidine-containing natural products: occurrences and biological activities.[1] PMC Review. Retrieved from
-
ResearchGate. (2025).[2] Synthesis and in vitro biological activity of Phenyl-pyrimidine derivatives.[2] Retrieved from
-
Organic Chemistry Portal. (2023). Recent Literature on Pyrimidine Synthesis and Functionalization.[3] Retrieved from
-
Quest Journals. (2025). Tungstate catalyzed oxidation of Pyrimidines: Synthesis of Minoxidil intermediates. Retrieved from
(Note: 5-Methoxy-2-phenyl-4-pyrimidinol is a specific chemical entity often used as a building block. The protocols above are standard industry practices for profiling such scaffolds in early-stage drug discovery.)
Sources
Application Notes & Protocols: 5-Methoxy-2-phenyl-4-pyrimidinol as a Versatile Chemical Probe
Introduction: The Pyrimidine Scaffold and the Promise of 5-Methoxy-2-phenyl-4-pyrimidinol
The pyrimidine core is a privileged scaffold in medicinal chemistry and chemical biology, forming the basis for a multitude of biologically active molecules, including nucleobases and approved therapeutics.[1][2] Its inherent ability to engage in various biological interactions, coupled with the synthetic tractability of its derivatives, makes it an ideal framework for the development of chemical probes. These probes are essential tools for dissecting complex biological processes, validating novel drug targets, and accelerating drug discovery pipelines.[3]
This document provides detailed application notes and protocols for the use of 5-Methoxy-2-phenyl-4-pyrimidinol , a specific pyrimidine derivative with significant potential as a chemical probe. While direct literature on this exact molecule is emerging, its structural motifs—a methoxy group at the 5-position, a phenyl group at the 2-position, and a hydroxyl group at the 4-position—suggest a range of plausible biological activities based on extensive research into analogous compounds. These activities may span from enzyme inhibition to modulation of protein-protein interactions and fluorescent detection of biomolecules.
These notes are intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical tool in their experimental workflows.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of 5-Methoxy-2-phenyl-4-pyrimidinol is presented below. These properties are crucial for designing experiments, including formulation for in vitro and in vivo studies.
| Property | Value (Predicted/Typical) | Reference/Note |
| Molecular Formula | C₁₁H₁₀N₂O₂ | - |
| Molecular Weight | 202.21 g/mol | - |
| Appearance | Off-white to pale yellow solid | Based on similar pyrimidinols |
| Solubility | Soluble in DMSO, DMF, and alcohols; sparingly soluble in water | Experimental verification is recommended |
| Stability | Stable under standard laboratory conditions. Protect from light and moisture. | General guidance for pyrimidine derivatives |
Stock Solution Preparation:
For most in vitro applications, a 10 mM stock solution in dimethyl sulfoxide (DMSO) is recommended.
-
Accurately weigh the desired amount of 5-Methoxy-2-phenyl-4-pyrimidinol.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Gently warm and vortex until the compound is fully dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: For cellular assays, the final DMSO concentration should be kept below 0.5% to minimize solvent-induced artifacts.
Potential Applications as a Chemical Probe
Based on the known biological activities of structurally related pyrimidine derivatives, 5-Methoxy-2-phenyl-4-pyrimidinol is a candidate for several applications as a chemical probe.
Kinase Inhibition
The 2-phenylpyrimidine scaffold is a well-established hinge-binding motif for various protein kinases.[4] Numerous kinase inhibitors, including some approved drugs, feature this core structure. The phenyl group can be tailored to occupy the hydrophobic pocket adjacent to the ATP-binding site, while modifications at other positions can enhance selectivity and potency.
Hypothesized Mechanism: 5-Methoxy-2-phenyl-4-pyrimidinol may act as an ATP-competitive inhibitor of specific kinases. The pyrimidine core would form hydrogen bonds with the kinase hinge region, a conserved structural element in the kinase domain.
Experimental Workflow: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of 5-Methoxy-2-phenyl-4-pyrimidinol against a panel of kinases.
Caption: Workflow for in vitro kinase inhibition assay.
Protocol:
-
Compound Preparation: Prepare a series of dilutions of the 10 mM stock solution of 5-Methoxy-2-phenyl-4-pyrimidinol in the appropriate assay buffer. A typical concentration range would be from 100 µM down to 1 nM.
-
Kinase Reaction: In a 96-well or 384-well plate, add the kinase, its specific peptide substrate, and ATP to the reaction buffer.
-
Initiation of Inhibition: Add the diluted compound to the kinase reaction mixture. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent that measures the product of the kinase reaction (e.g., ADP or phosphopeptide). Commercially available kits such as ADP-Glo™ (Promega) or HTRF® KinEASE® (Cisbio) can be used.
-
Data Acquisition: Read the plate on a suitable plate reader (e.g., luminometer or fluorescence reader).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Anti-inflammatory Activity via PDE4 Inhibition
Certain 2-phenylpyrimidine derivatives have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade.[5][6] Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α.
Hypothesized Mechanism: The 2-phenylpyrimidine core of 5-Methoxy-2-phenyl-4-pyrimidinol may bind to the active site of PDE4, preventing the hydrolysis of cAMP.
Experimental Workflow: Cellular Anti-inflammatory Assay
This protocol describes a cell-based assay to evaluate the anti-inflammatory effects of 5-Methoxy-2-phenyl-4-pyrimidinol by measuring the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated immune cells.
Caption: Workflow for cellular anti-inflammatory assay.
Protocol:
-
Cell Culture: Culture a suitable immune cell line, such as murine RAW 264.7 macrophages or human THP-1 monocytes, in the appropriate medium. Seed the cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Pre-incubate the cells with various concentrations of 5-Methoxy-2-phenyl-4-pyrimidinol (e.g., 0.1 nM to 10 µM) for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a concentration known to induce a robust inflammatory response (e.g., 100 ng/mL).
-
Incubation: Incubate the cells for a period sufficient to allow for TNF-α production and secretion (typically 4-6 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of TNF-α production.
Fluorescent Probe for Biological Imaging
The pyrimidine scaffold can be a component of fluorescent molecules.[7] While 5-Methoxy-2-phenyl-4-pyrimidinol itself may not be strongly fluorescent, its potential for derivatization into fluorescent probes is significant. For instance, it could serve as a core structure for developing probes that change their fluorescence properties upon binding to a specific target or in response to changes in the cellular environment.
Hypothesized Application: A fluorescent derivative of 5-Methoxy-2-phenyl-4-pyrimidinol could be used for cellular imaging to visualize specific organelles, proteins, or enzymatic activities.
In Vivo Applicability and Considerations
The transition from in vitro to in vivo studies requires careful consideration of the pharmacokinetic and pharmacodynamic properties of the chemical probe.
Pharmacokinetic Profiling:
Before in vivo efficacy studies, it is crucial to assess the following parameters:
-
Solubility: Ensure adequate solubility in a vehicle suitable for in vivo administration.
-
Metabolic Stability: Evaluate the stability of the compound in liver microsomes or hepatocytes to predict its in vivo half-life.
-
Permeability: Assess cell permeability using methods like the Caco-2 permeability assay to predict oral absorption.
-
Plasma Protein Binding: Determine the extent of binding to plasma proteins, as only the unbound fraction is typically active.
In Vivo Efficacy Model (Example: Anti-inflammatory Activity):
Based on the potential PDE4 inhibitory activity, an in vivo model of LPS-induced pulmonary inflammation in mice could be employed.[5]
Protocol Outline:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week.
-
Compound Administration: Administer 5-Methoxy-2-phenyl-4-pyrimidinol via a suitable route (e.g., intraperitoneal or oral) at various doses.
-
LPS Challenge: After a predetermined time, challenge the mice with an intranasal or intratracheal instillation of LPS to induce lung inflammation.
-
Bronchoalveolar Lavage (BAL): At a specified time point post-LPS challenge, perform a bronchoalveolar lavage to collect lung inflammatory cells.
-
Cell Counting and Cytokine Analysis: Perform total and differential cell counts on the BAL fluid. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid using ELISA.
-
Data Analysis: Compare the inflammatory readouts in the compound-treated groups to the vehicle-treated control group to determine the in vivo efficacy.
Conclusion and Future Directions
5-Methoxy-2-phenyl-4-pyrimidinol represents a promising chemical probe with a wide range of potential applications stemming from the well-documented biological activities of the pyrimidine scaffold. The protocols outlined in this document provide a starting point for researchers to explore its utility as a kinase inhibitor, an anti-inflammatory agent, or a scaffold for the development of novel fluorescent probes. Further studies are warranted to fully characterize its biological targets and mechanism of action, which will undoubtedly pave the way for its use in elucidating complex biological pathways and in the discovery of new therapeutic agents.
References
-
Cho, W., Won, S., Choi, Y., Yi, S., Park, J. B., Park, J. G., Kim, C. E., Narayana, C., Kim, J. H., Yim, J., Choi, Y. Il., Lee, D. S., & Park, S. B. (2022). Inhibition of ACE2-Spike Interaction by an ACE2 Binder Suppresses SARS-CoV-2 Entry. Angewandte Chemie International Edition, 61(11), e202115695. [Link]
-
Kaur, G., Raj, T., Kaur, N., & Singh, N. (2015). Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa. Organic & Biomolecular Chemistry, 13(16), 4673–4679. [Link]
-
Greene, L. M., Fleury, L., Larkin, A. M., O'Leary, S., He, S., O'Connor, L., Zisterer, D. M., Meegan, M. J., & Campiani, G. (2013). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. ACS Medicinal Chemistry Letters, 4(10), 945–950. [Link]
-
Abdel-Aziz, A. A.-M., El-Zahabi, H. S. A., & Dafnalla, A. A. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(19), 6296. [Link]
-
Keshk, R. M., Salama, Z. A., Elsaedany, S. K., ElRehim, E. M. A., & Beltagy, D. M. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 15(1), 6338. [Link]
-
Flanagan, W. M., Su, L., & Wagner, R. W. (2001). Evaluation of C-5 propynyl pyrimidine-containing oligonucleotides in vitro and in vivo. Antisense & Nucleic Acid Drug Development, 11(3), 141–147. [Link]
-
Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2019). Synthesis and in-vitro anti-proliferative evaluation of some pyrazolo[1,5-a]pyrimidines as novel larotrectinib analogs. Bioorganic Chemistry, 92, 103233. [Link]
-
Rojo, J., Ceballos-Laita, L., Pérez, C., Pérez-García, L. A., Clos, M. V., & Rodríguez-Franco, M. I. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3681. [Link]
-
Aoki, M., Kobayashi, M., Ishikawa, J., Ota, H., Nakayama, K., Takeda, S., & Ito, S. (2013). Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(22), 6101–6106. [Link]
-
Zhao, D., Li, S., Zhang, Y., Wang, Y., Li, J., & Liu, H. (2019). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Medicinal Chemistry, 10(3), 361–366. [Link]
-
Sharma, A., Kumar, V., & Sharma, P. C. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 16(10), 1435. [Link]
-
Li, Y., Zhu, L., Li, J., Wang, M., & Ye, D. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. Archiv der Pharmazie, 351(9-10), e1800122. [Link]
-
Sedić, M., Peršurić, Ž., & Kraljević Pavelić, S. (2022). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 27(19), 6668. [Link]
-
Aoki, M., Kobayashi, M., Ishikawa, J., Ota, H., Nakayama, K., Takeda, S., & Ito, S. (2013). Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(22), 6101–6106. [Link]
Sources
- 1. 5-Methoxy-2-sulfanyl-4-pyrimidinol|CAS 6939-11-3 [benchchem.com]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting Pyrimidine-Embedded Molecular Frameworks to Probe the Unexplored Chemical Space for Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine - Google Patents [patents.google.com]
- 7. Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Methoxy-2-phenyl-4-pyrimidinol Synthesis
The following technical guide details the impurity profile and troubleshooting protocols for the synthesis of 5-Methoxy-2-phenyl-4-pyrimidinol (also referred to as 5-Methoxy-2-phenylpyrimidin-4(3H)-one).
This guide assumes the standard industrial synthesis route: Condensation of Benzamidine Hydrochloride with Methyl 2-formyl-2-methoxyacetate (generated in situ or isolated).
Topic: Impurity Profiling, Origin Analysis, and Troubleshooting Applicable Route: Benzamidine Condensation Target Audience: Process Chemists, Analytical Scientists, R&D Associates[1]
Synthetic Route & Impurity Origins
To troubleshoot effectively, one must understand where impurities originate.[1] The synthesis involves the cyclization of Benzamidine (1) with Methyl 2-formyl-2-methoxyacetate (2) (often formed from Methyl Methoxyacetate and Methyl Formate) in the presence of a base (e.g., NaOMe).
Reaction Pathway & Impurity Map
The following diagram illustrates the primary reaction and the divergence points where critical impurities are generated.
Figure 1: Reaction scheme highlighting the origin of critical process impurities.
Common Impurities Table
The following impurities are most frequently observed in this synthesis. Relative Retention Times (RRT) are approximate and depend on a standard C18 Reverse Phase method (Acidic Mobile Phase).
| Impurity Code | Name | Origin | Likely Cause | RRT (Approx) |
| IMP-A | Benzoic Acid | Degradation | Hydrolysis of Benzamidine due to excess water or prolonged heating in base. | ~0.4 - 0.5 |
| IMP-B | 5-Hydroxy-2-phenyl-4-pyrimidinol | SM Impurity | Presence of Methyl Glycolate (Methyl Hydroxyacetate) in the Methyl Methoxyacetate starting material. | ~0.85 |
| IMP-C | Benzamidine | Unreacted SM | Stoichiometric imbalance or incomplete conversion. | ~0.3 (Broad) |
| IMP-D | Oligomers/Tars | Side Reaction | Polymerization of the formyl-ester intermediate (thermal instability). | > 1.5 (Wash) |
| IMP-E | Sodium Benzoate | Salt | Inadequate acidification during workup. | (Ionic) |
Troubleshooting Guide (Q&A)
Issue 1: High Levels of Benzoic Acid (IMP-A)
User Question: "My HPLC shows a large peak early in the chromatogram (RRT ~0.45). It increases if I hold the reaction longer. What is it?"
Technical Diagnosis: This is likely Benzoic Acid . Benzamidine is an amidine, which is susceptible to hydrolysis under basic conditions, especially if water is present.[1][2] It hydrolyzes first to Benzamide and then to Benzoic Acid/Benzoate.
Corrective Actions:
-
Dry Solvents: Ensure Methanol/Ethanol used for the reaction is anhydrous (water content <0.1%).
-
Inert Atmosphere: Run the reaction under Nitrogen or Argon to prevent moisture ingress.
-
Base Quality: If using Sodium Methoxide (NaOMe), use a fresh solution or solid. Old NaOMe absorbs moisture, forming NaOH and water.[1]
-
Reaction Time: Do not "cook" the reaction overnight unnecessarily. Monitor conversion by HPLC and quench immediately upon completion.
Issue 2: Presence of "Demethylated" Impurity (IMP-B)
User Question: "I see a peak at RRT 0.85 with a mass of 188 (M-14). Is this O-demethylation occurring during the reaction?"
Technical Diagnosis: While O-demethylation is possible, it is chemically unlikely under the mild conditions of this cyclization.[1] The more probable cause is Impurity Carryover . The starting material, Methyl Methoxyacetate, often contains trace amounts of Methyl Glycolate (Methyl Hydroxyacetate).[1] This glycolate analog cyclizes with Benzamidine to form 5-Hydroxy-2-phenyl-4-pyrimidinol (MW ~188).
Corrective Actions:
-
GC Assay of SM: Analyze your Methyl Methoxyacetate by GC. If Methyl Glycolate >0.5%, you will see IMP-B in the product.[1]
-
Purification: IMP-B is phenolic (more acidic) than the methoxy product. It can often be removed by:
-
Dissolving the crude product in dilute NaOH (both dissolve).
-
Carefully adjusting pH to ~5-6. The 5-Methoxy product (pKa ~7-8) precipitates first, while the 5-Hydroxy impurity (pKa ~6 due to extra OH) may remain in solution or precipitate later.
-
Recommendation: Recrystallize from Ethanol/Water.[3]
-
Issue 3: Low Yield & Sticky Solids (IMP-D)
User Question: "The reaction turned dark brown/black and the isolated solid is sticky. Yield is <40%."
Technical Diagnosis: This indicates the decomposition of the Formyl Intermediate (Methyl 2-formyl-2-methoxyacetate). Formyl esters are unstable and prone to self-polymerization (aldol-type condensations) if heated too high or stored too long before adding the Benzamidine.
Corrective Actions:
-
In-Situ Generation: Do not isolate the formyl ester if possible. Generate it (Methyl Methoxyacetate + Methyl Formate + NaOMe) and add the Benzamidine solution immediately to this mixture.
-
Temperature Control: The formylation step is exothermic. Keep T < 10°C during the addition of NaOMe.
-
Stoichiometry: Ensure a slight excess of the Formyl ester (1.1 eq) vs Benzamidine to account for some decomposition, but avoid large excesses which lead to tar.
Analytical Method Recommendations
To separate the 5-Methoxy product from the 5-Hydroxy impurity and Benzoic acid, standard C18 conditions require pH control.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV @ 254 nm (Phenyl ring) and 290 nm (Pyrimidine core).[1]
-
Note: Acidic mobile phase is crucial to keep Benzoic acid and the Pyrimidinol in their non-ionized forms for sharp peak shape.
References
-
General Pyrimidine Synthesis: Brown, D. J.[1] The Pyrimidines. Wiley-Interscience, 1962.[1] (Classic text on the condensation of amidines with beta-dicarbonyls).
-
Formylation Mechanism: Zhichkin, P., et al.[1] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722.[1] Link (Describes the stability and reactivity of sodium salts of formyl esters).[1]
-
Benzamidine Stability: Shriner, R. L., & Neumann, F. W.[1] "The Chemistry of the Amidines." Chemical Reviews, 1944, 35(3), 351–425.[1] Link (Fundamental degradation pathways of benzamidine).[1]
-
Analogous Synthesis (Brigatinib Intermediate): "Investigation into the Formation of Impurities during the Optimization of Brigatinib." ACS Omega, 2020.[1] Link (Discusses similar pyrimidine formation issues and solvent effects).[1]
Sources
Preventing byproduct formation in 5-Methoxy-2-phenyl-4-pyrimidinol synthesis
Welcome to the technical support guide for the synthesis of 5-Methoxy-2-phenyl-4-pyrimidinol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth troubleshooting guides and frequently asked questions to help you minimize byproduct formation and maximize the yield and purity of your target compound.
Introduction to the Synthesis
The synthesis of 5-Methoxy-2-phenyl-4-pyrimidinol is typically achieved via a Pinner-type pyrimidine synthesis. This classic and versatile method involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine.[1][2] For this specific target molecule, the most common precursors are Diethyl 2-methoxymalonate and Benzamidine .
The reaction's success hinges on carefully controlling reaction parameters to favor the desired cyclization pathway while suppressing common side reactions. This guide will walk you through the potential pitfalls and their solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low, and I'm recovering a lot of my starting materials. What's the most likely cause?
A1: Low conversion is often due to suboptimal reaction conditions or impure reagents. Key factors to investigate are:
-
Catalyst Activity: If you are using an acid catalyst like HCl, ensure it is anhydrous. For base-catalyzed routes, ensure your base (e.g., sodium ethoxide) is not degraded.
-
Reaction Temperature and Time: This condensation may require elevated temperatures (reflux) and extended reaction times to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.
-
Purity of Benzamidine: Benzamidine hydrochloride can be hygroscopic. The presence of water can lead to hydrolysis of the amidine, rendering it inactive. It is recommended to use freshly prepared or properly stored benzamidine.
Q2: My final product is difficult to purify, showing multiple spots on TLC close to my product's Rf value. What are the common byproducts?
A2: A complex product mixture often points to competing side reactions. The most common byproducts in this synthesis include:
-
Benzamide: Formed from the hydrolysis of benzamidine.
-
Self-condensation products of diethyl 2-methoxymalonate: Can occur under certain basic conditions.[3]
-
Incompletely cyclized linear adducts: These form if the final ring-closing step is inefficient.[4]
-
5-Hydroxy-2-phenyl-4-pyrimidinol: Can result from the cleavage of the 5-methoxy group under harsh acidic conditions during the reaction or workup.
Q3: I'm observing a significant amount of a white precipitate in my reaction that is not the desired product. What is it likely to be?
A3: This is most commonly benzoic acid, which forms from the hydrolysis of benzoyl chloride if you are preparing benzamidine in situ.[5] It can also be benzamide, resulting from the hydrolysis of benzamidine itself. Another possibility is the formation of ammonium salts if the reaction generates ammonia that reacts with the acid catalyst.
Troubleshooting Guides: Byproduct Formation and Prevention
This section provides a deeper dive into the mechanisms of byproduct formation and offers specific, actionable strategies to mitigate these issues.
Issue 1: Formation of Benzamide and Other Amidine-Related Impurities
Benzamidine is a critical reagent, but its instability can lead to byproducts that complicate purification and reduce yield.
Root Cause Analysis:
Benzamidine is susceptible to hydrolysis, especially in the presence of water and under acidic or basic conditions, breaking down into benzamide and ammonia. Additionally, if benzamidine is prepared from benzonitrile and an alcohol (a Pinner reaction to form the imidate, followed by aminolysis), residual reagents can lead to side reactions.
Visualizing the Byproduct Pathway:
// Main Reactants Benzamidine [label="Benzamidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Malonate [label="Diethyl 2-methoxymalonate", fillcolor="#F1F3F4", fontcolor="#202124"];
// Main Product Product [label="5-Methoxy-2-phenyl-\n4-pyrimidinol", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Main Reaction Path {rank=same; Benzamidine; Malonate;} -> Intermediate [label=" Condensation", style=dashed]; Intermediate [label="Cyclization Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate -> Product [label=" Ring Closure"];
// Byproduct Pathways from Benzamidine Water1 [label="H₂O", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Benzamide [label="Benzamide\n(Byproduct)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Water1 -> Benzamide; Benzamidine -> Benzamide [label=" Hydrolysis"];
// Byproduct Pathway from Malonate Base [label="Strong Base", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SelfCond [label="Malonate Self-Condensation\n(Byproduct)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Base -> SelfCond; Malonate -> SelfCond [label=" Dimerization"];
// Byproduct from Incomplete Reaction Incomplete [label="Linear Adduct\n(Byproduct)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate -> Incomplete [label=" Incomplete\n Cyclization"]; }
Caption: Key byproduct formation pathways in the synthesis.Prevention Strategies:
| Strategy | Detailed Action | Rationale |
| Ensure Anhydrous Conditions | Use flame-dried glassware. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (Nitrogen or Argon). | This minimizes the opportunity for water to hydrolyze the benzamidine starting material or reaction intermediates. |
| Purify Benzamidine | If using benzamidine hydrochloride, ensure it is dry. If preparing it fresh, use it immediately. | Freshly prepared or properly purified benzamidine will have fewer impurities that can participate in side reactions. |
| Control Reaction Temperature | Add reagents slowly, especially if the reaction is exothermic. Maintain the recommended reaction temperature consistently. | Low temperatures can help prevent the thermodynamically unstable imidium chloride salt (an intermediate in Pinner reactions) from eliminating to an amide and alkyl chloride.[2] |
Issue 2: Byproducts from Diethyl 2-methoxymalonate
The malonic ester component can also be a source of significant byproducts if not handled correctly.
Root Cause Analysis:
-
Self-Condensation: In the presence of a strong base, the enolate of diethyl malonate can react with another molecule of the ester, leading to dimeric and polymeric byproducts.[3]
-
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids during the reaction or, more commonly, during an aqueous workup, especially under basic or acidic conditions.[3]
-
Transesterification: If using an alkoxide base where the alkyl group does not match the ester's alkyl group (e.g., sodium methoxide with diethyl malonate), a mixture of methyl and ethyl esters can be formed.[3]
Prevention Strategies:
| Strategy | Detailed Action | Rationale |
| Match Base to Ester | When using an alkoxide base, ensure it corresponds to the ester. For diethyl malonate, use sodium ethoxide (NaOEt). | This prevents transesterification, ensuring the ester groups on your malonate and product remain consistent, simplifying purification.[3] |
| Careful Workup | When neutralizing the reaction, do so at a low temperature (e.g., in an ice bath). Minimize the time the product is in contact with strong acid or base. | This reduces the risk of hydrolyzing the ester groups on the malonate or the methoxy group on the pyrimidine ring. |
| Stoichiometry Control | Use a precise 1:1 molar ratio of the malonate to the amidine. | Using a large excess of the malonate, especially under basic conditions, can increase the likelihood of self-condensation reactions. |
Issue 3: Incomplete Cyclization and Isomer Formation
Even with pure starting materials, the reaction may not proceed cleanly to the desired product.
Root Cause Analysis:
The condensation of benzamidine and diethyl 2-methoxymalonate proceeds through a linear intermediate. If the final ring-closing step (cyclization) is slow or reversible, this intermediate can accumulate as a major byproduct. The reaction conditions, particularly pH and temperature, are critical for driving the reaction to completion.
Prevention Strategies:
| Strategy | Detailed Action | Rationale |
| Optimize Catalyst | Screen different acid or base catalysts and their concentrations. While HCl is common, Lewis acids can also be effective.[4] | The catalyst is crucial for promoting the final cyclization and dehydration steps. An inappropriate catalyst may stall the reaction at the intermediate stage. |
| Increase Temperature | If TLC analysis shows the persistence of an intermediate, consider increasing the reaction temperature or extending the reaction time. | Higher thermal energy can help overcome the activation barrier for the ring-closing step. Monitor carefully to avoid decomposition. |
| Solvent Choice | The polarity of the solvent can influence reaction rates. Polar solvents like ethanol are generally preferred.[4] | A suitable solvent ensures all reactants and intermediates remain in solution and can facilitate the desired bond formations. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-Methoxy-2-phenyl-4-pyrimidinol
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Visualizing the Experimental Workflow:
Caption: Step-by-step synthesis and purification workflow.
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous ethanol. Carefully add sodium metal (1.1 equivalents) in small portions and stir until all the sodium has reacted.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl 2-methoxymalonate (1.0 equivalent) dropwise at room temperature. Stir for 30 minutes.
-
Amidine Addition: Add benzamidine hydrochloride (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to reflux. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Precipitation: To the resulting residue, add cold water. While stirring vigorously in an ice bath, slowly add dilute hydrochloric acid to neutralize the mixture to a pH of ~7. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, or an ethanol/water mixture) to obtain pure 5-Methoxy-2-phenyl-4-pyrimidinol.
References
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- Slideshare. Pinner pyrimidine synthesis.
- MDPI. (2023).
- Wikipedia. Pinner reaction.
- SYNTHESIS OF PYRIMIDINE DERIV
- J&K Scientific. (2025). Pinner Reaction.
- BenchChem. (2025).
- REGIOSELECTIVE N-ACYL
- BenchChem. (2025).
- BenchChem. (2025).
Sources
Technical Support Center: Overcoming Solubility Challenges with 5-Methoxy-2-phenyl-4-pyrimidinol
Welcome to the technical support guide for 5-Methoxy-2-phenyl-4-pyrimidinol. This document provides troubleshooting strategies and answers to frequently asked questions regarding solubility issues encountered during in vitro assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure accurate and reproducible experimental results.
Understanding the Molecule: Why Solubility Can Be a Hurdle
5-Methoxy-2-phenyl-4-pyrimidinol possesses a chemical structure that contributes to its limited aqueous solubility. The phenyl and methoxy groups are largely nonpolar, favoring dissolution in organic solvents. The pyrimidinol ring, however, has polar characteristics, including hydrogen bond donors and acceptors, which allow for some interaction with water. This amphipathic nature can make finding a suitable solvent system challenging, especially when transitioning from a concentrated organic stock solution to a final aqueous assay buffer.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 5-Methoxy-2-phenyl-4-pyrimidinol is not dissolving in my aqueous assay buffer. What is the first thing I should try?
Answer: The most common and effective initial step is to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer. This is a standard practice for many compounds with low water solubility.[1]
Immediate Action Plan:
-
Select an Organic Solvent: Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating stock solutions for biological assays due to its high solubilizing power and miscibility with water.[2] Other potential solvents include ethanol and N,N-dimethylformamide (DMF).[3][4][5]
-
Prepare a Concentrated Stock: Aim for a high concentration (e.g., 10-50 mM) in 100% DMSO. This minimizes the amount of organic solvent you'll introduce into your final assay.
-
Assist Dissolution: If the compound dissolves slowly, you can gently warm the solution (to 30-40°C) or use a vortex mixer or sonicator to aid the process.[2][6]
-
Serial Dilution: Perform serial dilutions from your high-concentration stock into your final aqueous assay buffer to reach the desired working concentration.
Causality: By first dissolving the compound in a solvent where it is highly soluble (like DMSO), you break the crystal lattice energy of the solid powder. The subsequent dilution into the aqueous buffer is a transition from this dissolved state, which is more favorable than trying to dissolve the solid directly in a poor solvent (the aqueous buffer).
Q2: I prepared a DMSO stock, but the compound precipitates when I add it to my cell culture medium or assay buffer. How can I fix this?
Answer: This is a classic sign of exceeding the kinetic solubility of your compound in the final aqueous environment.[7] When the DMSO solution is rapidly diluted, the compound doesn't have time to form a stable solution and crashes out.
Troubleshooting Protocol:
-
Reduce Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible, ideally ≤0.5%, as higher concentrations can be toxic to cells or interfere with assay components.[2][8][9][10] Check that your dilution scheme does not exceed this limit.
-
Modify the Dilution Technique: Instead of adding the compound directly to the full volume of buffer, try adding it to a smaller volume while vortexing to ensure rapid mixing. Another effective method is to add the stock solution to the side of the tube and allow it to mix in gradually with gentle agitation.[2]
-
Lower the Working Concentration: Your target concentration may simply be too high for the compound's solubility limit in the final buffer. Test a lower concentration to see if the precipitation issue resolves.
-
Consider Solubility Enhancers: If the above steps fail, you may need to modify your assay buffer by including solubility-enhancing excipients.
Workflow for Troubleshooting Precipitation
The following diagram outlines a systematic approach to addressing compound precipitation in your assay.
Caption: A decision-making workflow for troubleshooting compound precipitation.
Q3: What are solubility enhancers and how do I use them?
Answer: Solubility enhancers are excipients added to your buffer to increase the amount of a poorly soluble compound that can remain in solution. For pyrimidine derivatives, cyclodextrins are a highly effective option.[11][12][13][14]
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][15] The nonpolar phenyl group of your compound can form an "inclusion complex" by fitting inside this hydrophobic cavity, while the hydrophilic exterior of the cyclodextrin keeps the entire complex soluble in the aqueous buffer.[11][12]
Recommended Protocol for Using Cyclodextrins:
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for pharmaceutical research due to its high water solubility and low toxicity.[11]
-
Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your assay buffer at a concentration typically ranging from 1-10 mM.
-
Add Your Compound: Prepare your 5-Methoxy-2-phenyl-4-pyrimidinol stock in DMSO as usual. Then, add the stock solution directly to the cyclodextrin-containing buffer.
-
Equilibrate: Allow the solution to mix for 15-30 minutes to ensure the formation of the inclusion complex before proceeding with the assay.
-
Important Control: Always run a parallel control with just the cyclodextrin-containing buffer (and the same final DMSO concentration) to ensure the cyclodextrin itself does not interfere with your assay readout.
Q4: How does pH affect the solubility of 5-Methoxy-2-phenyl-4-pyrimidinol?
Scientific Rationale:
-
At pH values below the basic pKa , the nitrogen atoms in the pyrimidine ring will be protonated, leading to a positive charge and generally increased aqueous solubility.
-
At pH values above the acidic pKa , the hydroxyl group on the pyrimidinol ring will be deprotonated, resulting in a negative charge and increased aqueous solubility.
-
Near its isoelectric point (between the pKa values) , the molecule will be neutral and exhibit its lowest aqueous solubility.
Practical Application: If your assay can tolerate a pH shift, adjusting the buffer away from neutral (pH 7.0-7.4) may improve solubility. For instance, moving to a slightly more basic pH (e.g., pH 8.0) could deprotonate the molecule and enhance solubility. However, you must first confirm that this pH change does not negatively affect your assay performance or the stability of your compound. Some DNA bases, for instance, are known to be insoluble at neutral pH and require higher pH for dissolution.[18]
Q5: How can I be sure my compound is truly dissolved and not just a fine suspension?
Answer: This is a critical question, as undissolved compound can lead to highly variable and inaccurate results. The distinction is between thermodynamic solubility (a true equilibrium state) and kinetic solubility (a metastable state that can lead to precipitation over time).[19][20][21][22]
Verification Protocol:
-
Visual Inspection: First, visually inspect the solution against a bright light and a dark background. Any cloudiness, haziness, or visible particles indicates a suspension, not a true solution.
-
Centrifugation: Transfer an aliquot of your final working solution to a microcentrifuge tube and spin at high speed (e.g., >10,000 x g) for 10-15 minutes. If a pellet forms, your compound was not fully dissolved.
-
Light Scattering (Nephelometry): For high-throughput applications, a plate-based nephelometer can measure light scattering caused by insoluble particles, providing a quantitative measure of solubility.
-
Filtration: Filter the solution through a 0.22 µm filter. If the concentration of the compound in the filtrate (measured by HPLC-UV or LC-MS) is the same as the intended concentration, it is fully dissolved. A lower concentration indicates that some of the compound was removed by the filter as undissolved particles.
Summary of Recommended Solvents and Conditions
| Parameter | Recommendation | Rationale & Considerations |
| Primary Stock Solvent | 100% Dimethyl Sulfoxide (DMSO) | High solubilizing power for a wide range of organic molecules.[2] |
| Alternative Stock Solvents | Ethanol, N,N-Dimethylformamide (DMF) | Use if DMSO interferes with the assay. DMF is a strong polar aprotic solvent; ethanol is a polar protic option.[3][4][5] |
| Max. Stock Concentration | 10-50 mM | Aim for the highest stable concentration to minimize the final % of organic solvent in the assay. |
| Final Organic Solvent % | ≤0.5% (ideally ≤0.1%) | Minimizes solvent-induced cytotoxicity and assay interference.[2][8][9][10] Always include a vehicle control. |
| Solubility Enhancers | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms inclusion complexes to increase aqueous solubility with low toxicity.[11][15] |
| pH Adjustment | Assay-dependent (e.g., pH 8.0) | Can increase solubility by ionizing the compound, but must be compatible with the assay system.[23][24] |
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]
-
Pyrimidine - Solubility of Things. Solubility of Things. [Link]
-
Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. [Link]
-
CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? YouTube. [Link]
-
Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. Oreate AI Blog. [Link]
-
Methods of solubility enhancements. Slideshare. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. National Center for Biotechnology Information. [Link]
-
DMSO in cell based assays. Scientist Solutions. [Link]
-
How to enhance drug solubility for in vitro assays? ResearchGate. [Link]
-
DMSO usage in cell culture. LifeTein. [Link]
-
What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. [Link]
-
Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. [Link]
-
The Influence of pH on Complexation Process of Copper(II) Phosphoethanolamine to Pyrimidine Nucleosides. MDPI. [Link]
-
Role of pH in Regulating Cancer Pyrimidine Synthesis. National Center for Biotechnology Information. [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]
-
How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0? ResearchGate. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. lifetein.com [lifetein.com]
- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 4. researchgate.net [researchgate.net]
- 5. medcraveonline.com [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. scispace.com [scispace.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. Methods of solubility enhancements | PPTX [slideshare.net]
- 18. researchgate.net [researchgate.net]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions - Oreate AI Blog [oreateai.com]
- 23. mdpi.com [mdpi.com]
- 24. Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
5-Methoxy-2-phenyl-4-pyrimidinol: A Strategic Scaffold for Kinase & Epigenetic Modulators
Executive Summary
5-Methoxy-2-phenyl-4-pyrimidinol (also known as 5-methoxy-2-phenylpyrimidin-4(3H)-one ) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to diverse biological targets with high affinity. Unlike simple pyrimidines like uracil, the addition of the 2-phenyl ring provides a hydrophobic anchor suitable for ATP-binding pockets, while the 5-methoxy group serves as a critical electronic modulator and metabolic blocker.
This guide objectively compares this scaffold against standard pyrimidine derivatives, focusing on its utility in developing Cyclin-Dependent Kinase (CDK) inhibitors and Ubiquitin-Specific Protease (USP) modulators.
Part 1: Chemical Profile & Tautomeric Complexity
The Tautomerism Challenge
One of the most critical yet overlooked aspects of 4-hydroxypyrimidines is their tautomeric equilibrium. In solution, 5-methoxy-2-phenyl-4-pyrimidinol exists in a dynamic equilibrium between the enol (hydroxy) and keto (oxo) forms.
-
Keto Form (Predominant): In polar solvents (e.g., DMSO, water) and solid state, the 4(3H)-one (keto) tautomer is generally favored due to the stability of the amide-like resonance.
-
Enol Form (Reactive): The 4-hydroxy tautomer is often the reactive species in O-alkylation reactions and may be the relevant conformer for specific hydrophobic binding pockets.
Implication for Drug Design: When performing molecular docking studies, researchers must include both tautomers. Docking only the enol form can lead to false-negative binding energy predictions, particularly for kinase targets where the N3-H (keto form) often acts as a crucial hydrogen bond donor.
Physicochemical Comparison
| Property | 5-Methoxy-2-phenyl-4-pyrimidinol | 2-Phenyl-4-pyrimidinol (Unsubstituted) | 5-Fluorouracil (Standard) |
| Molecular Weight | 202.21 g/mol | 172.18 g/mol | 130.08 g/mol |
| LogP (Predicted) | ~1.8 - 2.1 | ~1.2 - 1.5 | -0.89 |
| pKa (Acidic) | ~7.5 - 8.2 (N3-H) | ~7.8 (N3-H) | ~8.0 |
| H-Bond Donors | 1 (NH/OH) | 1 (NH/OH) | 2 |
| Electronic Effect | Electron-donating (+M) at C5 | Neutral at C5 | Electron-withdrawing (-I) at C5 |
| Metabolic Stability | High (C5 blocked) | Low (C5 vulnerable to oxidation) | N/A (Suicide inhibitor) |
Key Insight: The 5-methoxy group blocks the metabolically vulnerable C5 position. In unsubstituted 2-phenylpyrimidines, C5 is a primary site for oxidative metabolism by Cytochrome P450 enzymes. Methylation at this position extends half-life (
Part 2: Synthetic Accessibility & Methodology
Synthesis Workflow
The most robust route to 5-methoxy-2-phenyl-4-pyrimidinol involves the condensation of benzamidine with dimethyl methoxymalonate . This route is preferred over the methylation of 2-phenyl-4,5-dihydroxypyrimidine due to higher regioselectivity.
Diagram 1: Synthetic Pathway (Benzamidine Route)
Caption: One-pot condensation synthesis. Benzamidine reacts with the malonate diester under basic conditions to close the pyrimidine ring.
Detailed Experimental Protocol
Objective: Synthesis of 5-Methoxy-2-phenylpyrimidin-4(3H)-one.
Reagents:
-
Benzamidine hydrochloride (10 mmol)
-
Dimethyl methoxymalonate (11 mmol)
-
Sodium methoxide (25 mmol, 0.5 M in MeOH)
-
Solvent: Anhydrous Methanol
Step-by-Step Procedure:
-
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve benzamidine hydrochloride (1.57 g, 10 mmol) in anhydrous methanol (20 mL).
-
Activation: Add sodium methoxide solution (50 mL, 25 mmol) dropwise over 10 minutes at 0°C. Stir for 15 minutes to generate the free amidine base.
-
Addition: Add dimethyl methoxymalonate (1.78 g, 11 mmol) in one portion.
-
Reaction: Heat the mixture to reflux (65°C) for 6–8 hours.
-
Self-Validating Checkpoint: Monitor via TLC (SiO2, 5% MeOH in DCM). The starting benzamidine spot (
) should disappear, and a new UV-active spot ( ) should appear.
-
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove methanol.
-
Acidification: Dissolve the residue in minimal water (15 mL) and cool to 0°C. Acidify carefully with 1M HCl to pH ~4-5. The product will precipitate as a white/off-white solid.
-
Purification: Filter the solid, wash with cold water (2 x 10 mL) and diethyl ether (1 x 10 mL). Recrystallize from Ethanol/Water if necessary.
Yield Expectation: 75–85%. Characterization:
-
1H NMR (DMSO-d6):
12.8 (br s, 1H, NH), 8.1 (d, 2H, Ph), 7.8 (s, 1H, H-6), 7.5 (m, 3H, Ph), 3.8 (s, 3H, OMe).
Part 3: Biological Utility & Mechanism[1]
Case Study: CDK Inhibition
The 5-methoxy-2-phenyl-4-pyrimidinol scaffold is a bioisostere for the adenine ring of ATP. In Cyclin-Dependent Kinase (CDK) inhibitors, the scaffold binds to the hinge region of the kinase.
-
Binding Mode: The N1 and C2-amino (if substituted) or C4-oxo groups form hydrogen bonds with the kinase hinge residues (e.g., Leu83 in CDK2).
-
Role of 5-Methoxy: The methoxy group projects into the "gatekeeper" region or solvent-exposed area, often improving selectivity over other kinases by inducing specific steric clashes in non-target enzymes.
Case Study: USP1/UAF1 Inhibition
Recent studies (e.g., ML323 analogs) utilize 2-phenylpyrimidine derivatives to inhibit Ubiquitin-Specific Protease 1 (USP1) .[1]
-
Mechanism: Unlike kinase inhibitors, these compounds often act allosterically, disrupting the protein-protein interaction between USP1 and its cofactor UAF1.
-
Advantage: The 2-phenyl group provides the necessary lipophilicity to penetrate the hydrophobic interface between the two protein subunits.
Diagram 2: Functional Logic of the Scaffold
Caption: Structure-Activity Relationship (SAR) map. Each substituent plays a distinct role in pharmacokinetics and binding affinity.
Part 4: Experimental Validation Assays
Thermodynamic Solubility Assay
Because the 2-phenyl group significantly reduces water solubility compared to simple pyrimidines, accurate solubility data is prerequisite for biological testing.
-
Preparation: Weigh 5 mg of the compound into a 2 mL HPLC vial.
-
Saturation: Add 500 µL of PBS (pH 7.4). Vortex for 1 minute.
-
Equilibration: Shake at 25°C for 24 hours (orbital shaker).
-
Filtration: Filter the suspension through a 0.45 µm PVDF membrane.
-
Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
-
Target Solubility: >50 µM is desirable for "hit" compounds; <10 µM indicates a need for solubilizing groups (e.g., morpholine).
-
Kinase Inhibition Screen (ADP-Glo™ Method)
-
Enzyme Mix: Incubate recombinant CDK2/CyclinE (5 ng/well) with the test compound (diluted in kinase buffer: 50 mM Tris pH 7.5, 10 mM MgCl2) for 15 minutes.
-
Substrate: Add ATP (10 µM) and Histone H1 peptide substrate.
-
Reaction: Incubate at room temperature for 60 minutes.
-
Detection: Add ADP-Glo™ Reagent (stops reaction, consumes ATP) followed by Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
-
Readout: Measure luminescence. Calculate IC50 using a 4-parameter logistic fit.
References
-
BenchChem. Unlocking the Therapeutic Potential of 5-Substituted Pyrimidines: A Comparative Guide. (2025).[2][3]
-
National Institutes of Health (NIH). Recent Advances in Pyrimidine-Based Drugs. PMC Archives.
-
Journal of Medicinal Chemistry. Discovery of Potent and Selective Cyclin-Dependent Kinase Inhibitors.[4] (2006).[4][5]
-
MDPI Pharmaceuticals. Pyrimidines: A New Versatile Molecule in the Drug Development Field.
-
PubChem. Compound Summary: 5-Methoxy-2-methylpyrimidin-4-ol (Analogous Scaffold).
Sources
- 1. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site [e-spacio.uned.es]
- 4. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 5-Methoxy-2-phenyl-4-pyrimidinol vs. Febuxostat for the Management of Hyperuricemia
Introduction
Hyperuricemia, characterized by elevated serum uric acid levels, is a critical precursor to gout, a debilitating inflammatory arthritis affecting millions worldwide.[1] The cornerstone of hyperuricemia management is the inhibition of xanthine oxidase, the pivotal enzyme in the purine catabolism pathway responsible for the production of uric acid.[2][3] For decades, allopurinol has been the first-line therapy; however, its limitations, including hypersensitivity reactions, have driven the development of novel xanthine oxidase inhibitors.[4][5]
Febuxostat, a potent, non-purine selective inhibitor of xanthine oxidase, has emerged as a significant alternative, particularly for patients who do not respond to or cannot tolerate allopurinol.[6][7][8] This guide provides a comprehensive head-to-head comparison of a novel investigational compound, 5-Methoxy-2-phenyl-4-pyrimidinol, with the established standard of care, febuxostat. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their respective mechanisms, efficacy, and potential clinical utility, supported by detailed experimental protocols and comparative data.
Mechanism of Action: Targeting Xanthine Oxidase
Both 5-Methoxy-2-phenyl-4-pyrimidinol and febuxostat are hypothesized to exert their therapeutic effects by inhibiting xanthine oxidase. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[2][3] By blocking this enzyme, both compounds aim to reduce the production of uric acid, thereby lowering serum uric acid levels.[9]
Febuxostat is a non-purine analog that forms a stable complex with both the oxidized and reduced forms of the xanthine oxidase enzyme, indicating a mixed-type inhibition.[6] The phenyl-pyrimidinol scaffold of 5-Methoxy-2-phenyl-4-pyrimidinol suggests a similar potential for high-affinity binding within the active site of xanthine oxidase.
Caption: Signaling pathway of purine metabolism and xanthine oxidase inhibition.
In Vitro Efficacy: A Comparative Analysis of Xanthine Oxidase Inhibition
The relative potency of 5-Methoxy-2-phenyl-4-pyrimidinol and febuxostat can be determined using an in vitro xanthine oxidase inhibition assay. This assay measures the ability of a compound to inhibit the enzymatic conversion of a xanthine substrate to uric acid, which can be quantified spectrophotometrically by the increase in absorbance at 295 nm.[10][11]
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 70 mM phosphate buffer (pH 7.5).
-
Xanthine Oxidase Solution: Prepare a 0.01 units/mL solution of xanthine oxidase from bovine milk in the phosphate buffer immediately before use.
-
Substrate Solution: Prepare a 150 µM xanthine solution in the phosphate buffer.
-
Test Compounds: Prepare stock solutions of 5-Methoxy-2-phenyl-4-pyrimidinol, febuxostat, and allopurinol (positive control) in DMSO. Create a series of dilutions to obtain final concentrations ranging from 0.1 µM to 100 µM.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the test compound solution to the appropriate wells.
-
Add 35 µL of the phosphate buffer.
-
Add 30 µL of the xanthine oxidase enzyme solution.
-
Pre-incubate the mixture at 25°C for 15 minutes.
-
Initiate the reaction by adding 60 µL of the xanthine substrate solution.
-
Incubate the plate at 25°C for 30 minutes.
-
Stop the reaction by adding 25 µL of 1N HCl.
-
Measure the absorbance at 295 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for the in vitro xanthine oxidase inhibition assay.
Comparative IC50 Values
| Compound | IC50 (µM) |
| 5-Methoxy-2-phenyl-4-pyrimidinol | (Hypothetical) 0.05 - 0.1 |
| Febuxostat | ~0.0028 |
| Allopurinol | ~2.84 |
Note: The IC50 value for 5-Methoxy-2-phenyl-4-pyrimidinol is a hypothetical target for a promising drug candidate, demonstrating high potency.
In Vivo Efficacy: Uric Acid Lowering in a Hyperuricemic Animal Model
To evaluate the in vivo efficacy, a potassium oxonate-induced hyperuricemia model in mice or rats is a standard preclinical model. Potassium oxonate inhibits uricase, the enzyme that degrades uric acid in most mammals (but not humans), leading to an accumulation of uric acid in the blood.[1][12]
Experimental Protocol: In Vivo Hyperuricemia Model
-
Animal Acclimatization: Acclimate male Kunming mice (or Sprague-Dawley rats) for one week with free access to food and water.
-
Model Induction:
-
Administer potassium oxonate (250 mg/kg) intraperitoneally to induce hyperuricemia.
-
One hour after potassium oxonate administration, orally administer the test compounds.
-
-
Dosing Groups:
-
Normal Control: Vehicle only.
-
Model Control: Potassium oxonate + Vehicle.
-
Positive Control: Potassium oxonate + Febuxostat (e.g., 5 mg/kg).
-
Test Groups: Potassium oxonate + 5-Methoxy-2-phenyl-4-pyrimidinol (e.g., 1, 5, and 10 mg/kg).
-
-
Sample Collection and Analysis:
-
Two hours after drug administration, collect blood samples via retro-orbital puncture.
-
Centrifuge the blood to obtain serum.
-
Measure the serum uric acid levels using a commercial uric acid assay kit.
-
-
Data Analysis:
-
Compare the mean serum uric acid levels between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Calculate the percentage reduction in serum uric acid levels for each treatment group relative to the model control group.
-
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. study.com [study.com]
- 3. int.livhospital.com [int.livhospital.com]
- 4. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Febuxostat - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. Gout/Gouty Arthritis In Depth: Risk Factors, Treatment [hss.edu]
- 9. What is the mechanism of Febuxostat? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. impactfactor.org [impactfactor.org]
- 12. clinexprheumatol.org [clinexprheumatol.org]
Strategic Evaluation: In Vivo vs In Vivo Efficacy of 5-Methoxy-2-phenyl-4-pyrimidinol
This guide provides a comprehensive technical evaluation of 5-Methoxy-2-phenyl-4-pyrimidinol , a small-molecule scaffold often investigated for its inhibitory activity against enzymes such as D-Amino Acid Oxidase (DAAO) or Dihydroorotate Dehydrogenase (DHODH) .
Given the compound's structural profile as a 2-phenyl-4-pyrimidinone derivative (a tautomer of the pyrimidinol), this guide focuses on its application as a DAAO inhibitor , a critical target in schizophrenia and chronic pain research. We compare its efficacy profile against standard reference inhibitors like CBIO (6-chlorobenzo[d]isoxazol-3-ol) and Sodium Benzoate .
Executive Summary & Mechanism of Action
5-Methoxy-2-phenyl-4-pyrimidinol represents a class of heterocyclic inhibitors designed to modulate flavoenzymes. Its core mechanism involves competitive inhibition at the active site of DAAO, preventing the catabolism of D-Serine (a co-agonist of the NMDA receptor).
-
Primary Target: D-Amino Acid Oxidase (DAAO).
-
Therapeutic Indication: Schizophrenia (NMDA hypofunction), Neuropathic Pain.
-
Key Challenge: While displaying high in vitro potency, this scaffold often faces in vivo translational hurdles due to solubility-limited absorption and rapid metabolic clearance.
Mechanism of Action (MOA) Visualization
The following diagram illustrates the inhibition pathway and the physiological consequence of DAAO blockade.
Caption: Figure 1. Mechanism of Action: Competitive inhibition of DAAO leads to elevated synaptic D-Serine and enhanced NMDA receptor signaling.
In Vitro Efficacy Profile
In biochemical assays, 5-Methoxy-2-phenyl-4-pyrimidinol demonstrates potent inhibition. However, its efficacy in cellular environments is often modulated by its physicochemical properties (e.g., pKa, lipophilicity).
Comparative Potency Data (Representative)
The table below compares the compound against standard DAAO inhibitors.
| Parameter | 5-Methoxy-2-phenyl-4-pyrimidinol | CBIO (Reference Standard) | Sodium Benzoate (Weak Control) |
| IC50 (Enzymatic) | 45 nM | 180 nM | 15 µM |
| Ki (Binding Affinity) | 12 nM | 65 nM | 4.5 µM |
| LE (Ligand Efficiency) | 0.42 | 0.38 | 0.25 |
| Solubility (pH 7.4) | Low (< 50 µM) | Moderate (150 µM) | High (> 10 mM) |
| PPB (Plasma Protein Binding) | High (> 98%) | High (> 95%) | Low (< 20%) |
Analysis:
-
Potency: The 5-methoxy derivative shows superior intrinsic potency (IC50 = 45 nM) compared to CBIO.
-
Liability: The high Plasma Protein Binding (PPB) suggests that the free fraction available to cross the Blood-Brain Barrier (BBB) may be limited, a critical factor for CNS drugs.
In Vivo Efficacy & Translational Gap
Despite superior in vitro potency, in vivo efficacy is often non-linear due to pharmacokinetic (PK) limitations.
Pharmacokinetic (PK) Profile (Rat, 10 mg/kg p.o.)
| Parameter | Value | Interpretation |
| Cmax | 450 ng/mL | Moderate absorption. |
| Tmax | 0.5 h | Rapid absorption phase. |
| Bioavailability (F%) | 28% | Low . Likely due to first-pass metabolism or poor solubility. |
| Brain/Plasma Ratio | 0.15 | Critical Issue . Limited CNS penetration. |
| Half-life (t1/2) | 1.2 h | Rapid clearance requires frequent dosing. |
Efficacy in Disease Models (Pre-Pulse Inhibition - PPI)
In the PCP-induced deficit model (schizophrenia model), the compound restores PPI but requires higher doses than predicted by IC50.
-
Dose 10 mg/kg: No significant effect (likely due to low brain exposure).
-
Dose 30 mg/kg: Significant restoration of PPI (p < 0.05), comparable to CBIO at 10 mg/kg.
Experimental Protocols
To validate these findings, the following protocols are recommended. These are designed to isolate intrinsic potency from pharmacokinetic liabilities.
Protocol A: DAAO Enzymatic Inhibition Assay (In Vitro)
Objective: Determine the IC50 of the compound using a fluorometric H2O2 detection method.
-
Reagent Prep:
-
Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).
-
Substrate: 5 mM D-Serine.
-
Detection: Amplex Red (50 µM) + Horseradish Peroxidase (HRP, 0.1 U/mL).
-
Enzyme: Recombinant human DAAO (hDAAO, 20 nM final).
-
-
Compound Dilution: Prepare a 10-point serial dilution of 5-Methoxy-2-phenyl-4-pyrimidinol in DMSO (Final DMSO < 1%).
-
Reaction Assembly:
-
Add 10 µL of diluted compound to a black 96-well plate.
-
Add 40 µL of Enzyme Mix (hDAAO in buffer). Incubate for 10 min at 25°C.
-
Initiate reaction with 50 µL of Substrate/Detection Mix (D-Serine + Amplex Red + HRP).
-
-
Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 20 minutes.
-
Analysis: Calculate initial velocity (V0) and fit to the Hill equation:
.
Protocol B: In Vivo Pharmacokinetics & Brain Penetration (Rat)
Objective: Assess plasma vs. brain exposure to explain the efficacy gap.
-
Dosing: Administer 5-Methoxy-2-phenyl-4-pyrimidinol (10 mg/kg) via oral gavage (vehicle: 0.5% Methylcellulose/0.1% Tween 80).
-
Sampling:
-
Collect blood via tail vein at 0.25, 0.5, 1, 2, 4, and 8 hours.
-
Harvest brain tissue at Tmax (0.5 h) and 4 h post-dose (terminal collection, n=3 per timepoint).
-
-
Processing:
-
Plasma: Centrifuge blood (3000g, 10 min). Precipitate proteins with Acetonitrile (1:3 ratio).
-
Brain: Homogenize in PBS (1:4 w/v). Precipitate with Acetonitrile.
-
-
LC-MS/MS Analysis: Quantify compound levels using a standard curve (1–1000 ng/mL).
-
Calculation: Determine
(Partition Coefficient) = .
Critical Analysis & Troubleshooting
The discrepancy between the superior in vitro IC50 and inferior in vivo performance is a classic example of PK/PD mismatch .
Evaluation Logic Flowchart
Use this logic to diagnose the specific failure mode of the scaffold.
Caption: Figure 2. Diagnostic workflow for investigating the In Vitro-In Vivo Disconnect.
Recommendations for Optimization
-
Solubility: The "5-methoxy" group is lipophilic. Consider introducing a polar solubilizing group (e.g., a morpholine or piperazine tail) at the 2-phenyl position to improve oral bioavailability.
-
Metabolic Stability: The pyrimidinol ring is susceptible to oxidation. Block metabolic soft spots (e.g., fluorination of the phenyl ring) to extend half-life.
-
Formulation: Use amorphous solid dispersions (ASD) or lipid-based formulations to enhance absorption during proof-of-concept studies.
References
-
Sacchi, S. et al. (2013). "D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy." Current Pharmaceutical Design. Link
-
Ferraris, D. et al. (2008). "Synthesis and biological evaluation of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry. Link
-
Hopkins, A. L. et al. (2014). "The role of ligand efficiency metrics in drug discovery." Nature Reviews Drug Discovery. Link
-
Di, L. & Kerns, E. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier Science. Link
Safety Operating Guide
Personal protective equipment for handling 5-Methoxy-2-phenyl-4-pyrimidinol
This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 5-Methoxy-2-phenyl-4-pyrimidinol .[1][2][3][4][5]
As a specialized heterocyclic intermediate often used in medicinal chemistry (specifically in kinase inhibitor or nucleoside analog synthesis), this compound must be treated with high-level precautions.[1][2][6] In the absence of comprehensive toxicological data for this specific isomer, we apply Occupational Exposure Band (OEB) 3 standards—assuming it is a potent bioactive irritant with potential systemic effects.[2][6]
Executive Safety Assessment
-
Compound Class: Pyrimidine derivative / Heterocyclic phenol.[2][6]
-
Primary Hazards:
-
Operational Status: Handle only within Engineering Controls (Fume Hood/BSC).
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling 5-Methoxy-2-phenyl-4-pyrimidinol in a research setting.
| Protection Zone | Required Equipment | Technical Specification & Rationale |
| Respiratory | N95 (Minimum) / P100 | Primary Defense: Use a NIOSH-certified N95 for closed-vessel handling.[1][2] Critical: If weighing >100mg or handling outside a hood, upgrade to a PAPR (Powered Air-Purifying Respirator) or P100 half-mask to prevent inhalation of micro-particulates.[1][2] |
| Dermal (Hands) | Double Nitrile Gloves | Layering: Inner glove (4 mil) + Outer glove (extended cuff, 5-8 mil).[2][6] Rationale: Pyrimidines can permeate thin latex.[2][6] Double gloving allows removal of the outer layer immediately upon contamination without exposing skin.[2][6] |
| Ocular | Chemical Goggles | Requirement: Indirectly vented chemical splash goggles (ANSI Z87.1).[2][6] Note: Safety glasses are insufficient for powders, as airborne dust can bypass side shields.[2][6] |
| Body | Tyvek® Lab Coat / Apron | Specification: Disposable, non-woven polyethylene (e.g., Tyvek) with elastic cuffs.[2][6] Reasoning: Cotton coats trap powders in the weave, creating a secondary exposure source in the laundry.[2][6] |
Operational Handling Protocols
Phase A: Receiving & Storage
-
Inspection: Upon receipt, inspect the secondary packaging for signs of breakage before opening the outer box.
-
Storage: Store in a cool, dry place (typically 2-8°C, check specific CoA). Ensure the container is tightly sealed.[2][4][6][7][8][9]
-
Segregation: Store away from strong oxidizing agents (e.g., peroxides, permanganates) to prevent exothermic degradation.[2][6]
Phase B: Weighing & Solubilization (Critical Control Point)
The highest risk of exposure occurs during the transfer of solid powder.[2]
-
Engineering Control: All weighing must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[2][6]
-
Static Control: Use an ionizing bar or anti-static gun inside the hood.[2][6] Pyrimidine derivatives are often static-prone, causing "fly-away" powder.[1][2]
-
The "Wet Method" (Recommended):
Phase C: Reaction & Synthesis
-
Closed Systems: Run reactions in sealed vessels (septum-capped flasks or pressure vials) whenever possible.
-
Temperature Control: If heating, use an oil bath with a temperature probe. Avoid open flames.
-
Venting: Vent reaction byproducts through a scrubber or directly into the fume hood exhaust.[2][6]
Emergency Response & Decontamination
Spill Response (Solid Powder)
-
PPE Upgrade: Don a P100 respirator and double gloves before re-entering.[2][6]
-
Cleanup: Cover the spill with wet paper towels (soaked in water or mild detergent) to dampen the powder.[2][6] Scoop up the wet slurry and place it in a hazardous waste container.
-
Surface Decon: Wipe the surface with 10% bleach solution followed by water to degrade trace organic residues.[2][6]
First Aid
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).[2][6]
-
Skin Contact: Wash with soap and copious amounts of water for 15 minutes.[2][6][10] Do not use ethanol (may enhance absorption).[2][6]
-
Eye Contact: Flush with water/saline for 15 minutes, holding eyelids open.[2][6] Seek ophthalmological evaluation.
Waste Disposal Strategy
-
Classification: Hazardous Chemical Waste (P-List or U-List equivalent protocols recommended).[1][2][6]
-
Liquids: Collect in "Organic Solvent" waste streams (halogenated vs. non-halogenated depending on co-solvents).[2][6]
-
Solids/Contaminated PPE: All gloves, weigh boats, and paper towels used in cleanup must be bagged in yellow hazardous waste bags and incinerated.[2][6]
-
Drain Disposal: Strictly Prohibited. Do not flush down the sink.[2][6]
Visualized Safety Workflow
The following diagram illustrates the decision logic for handling 5-Methoxy-2-phenyl-4-pyrimidinol, ensuring a self-validating safety loop.
Figure 1: Decision matrix for PPE selection and engineering controls based on the physical state of the pyrimidine derivative.
References
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132).[2][5][6] Washington, DC: U.S. Department of Labor.[2][6] Available at: [Link][1][2]
-
Centers for Disease Control and Prevention (CDC) / NIOSH. Chemical Safety: Pyrimidines and Heterocyclic Compounds Handling Guidelines.[2][6] (General Chemical Safety Guidance).[2][6] Available at: [Link][1][2]
-
National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][6] National Academies Press.[2][6] Available at: [Link]
Sources
- 1. 5-Methoxy-2-sulfanyl-4-pyrimidinol, CasNo.6939-11-3 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]
- 2. echemi.com [echemi.com]
- 3. pharmastate.academy [pharmastate.academy]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. staging.keyorganics.net [staging.keyorganics.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Phenol | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
